PFI-4

Catalog No.
S539319
CAS No.
M.F
C21H24N4O3
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-4

Product Name

PFI-4

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26)

InChI Key

QCIJLRJBZDBVDB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C

solubility

Soluble in DMSO, not in water

Synonyms

PFI-4; PFI 4; PFI4.

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C

The exact mass of the compound N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide is 380.18484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Function & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4 functions as a highly selective inhibitor of the BRPF1 bromodomain. To understand its mechanism, it's helpful to view the protein complex it targets, as illustrated below.

f PFI4 This compound BRPF1 BRPF1 (Bromodomain) PFI4->BRPF1 Inhibits Complex HAT Complex Assembly BRPF1->Complex HAT MOZ/MORF Histone Acetyltransferase (HAT) HAT->Complex Chromatin Chromatin Remodeling & Gene Expression Complex->Chromatin

This compound inhibits the BRPF1 bromodomain, disrupting the formation of a key histone acetyltransferase complex and subsequent gene expression.

  • Target and Complex: The BRPF1 protein is a scaffold subunit that assembles histone acetyltransferase (HAT) complexes. These complexes, which include enzymes like MOZ and MORF, add acetyl groups to histones, a process that typically loosens DNA packaging and activates gene expression [1].
  • Mechanism of Inhibition: this compound specifically binds to the bromodomain of the BRPF1B isoform. This binding displaces BRPF1 from histone proteins, thereby disrupting the assembly and function of the HAT complex [1] [2].
  • Cellular Consequences: Inhibition of the BRPF1 bromodomain by this compound affects the expression of genes involved in critical cellular processes. Recent research has shown that BRPF1 inhibition negatively impacts ribosome biogenesis, leading to a global decrease in protein synthesis. It also directly regulates the expression of the ABCB1 gene, which codes for a pump protein that can export chemotherapy drugs from cancer cells, contributing to drug resistance [3].

Application in Experimental Research

This compound is primarily used in basic and translational research to dissect the biological roles of BRPF1. A key application is in studying chemotherapy resistance.

A 2025 study used this compound to investigate Taxol (paclitaxel) resistance in triple-negative breast cancer (TNBC) [3]. The experimental workflow and findings are summarized below.

Experimental Step Key Findings in Taxol-Resistant Cells Effect of this compound / BRPF1 Knockout
1. Generate Resistant Cells Dose-escalation to create Taxol-resistant TNBC cell lines (e.g., T1-160, T2-450). -
2. Characterize Phenotype Resistant cells showed reduced growth, evasion of apoptosis, and high expression of the drug-efflux pump ABCB1. -
3. Identify Vulnerabilities Chromatin-focused screens identified BRPF1 as a key regulator of Taxol resistance. -
4. Validate Target BRPF1 directly binds to the ABCB1 promoter to enhance its expression. Knockout of BRPF1 sensitized resistant cells to Taxol.
5. Inhibitor Testing - This compound, in combination with Taxol, significantly reduced cell viability in resistant cells [3].

This research demonstrates that combining this compound with chemotherapy is a promising strategy to overcome resistance in ABCB1-high cancers [3].

Research Considerations

When working with this compound, please note the following key points:

  • Solubility and Storage: The compound is soluble in DMSO and should be stored as a powder at -20°C. Solutions stored at -20°C are typically stable for about one month [1] [2].
  • Specificity: this compound is designed as a chemical probe, meaning it has high selectivity for its intended target (the BRPF1B bromodomain) over other similar bromodomains. This makes it superior to less selective inhibitors for attributing observed biological effects to BRPF1 inhibition [1] [4].
  • Research Use Only: Like all such chemical probes, this compound is intended for research purposes only and is not a drug [2].

This compound serves as a critical tool for exploring epigenetic regulation. Its ability to selectively inhibit BRPF1 is helping to uncover new biology and holds potential for developing future therapies, particularly for challenging cancers with limited treatment options.

References

BRPF1: A Multifunctional Epigenetic Regulator

Author: Smolecule Technical Support Team. Date: February 2026

BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a critical scaffold protein and multivalent chromatin reader within histone acetyltransferase (HAT) complexes [1]. It facilitates the assembly and enhances the activity of complexes with HATs like MOZ (KAT6A), MORF (KAT6B), and HBO1 (KAT7), playing a key role in chromatin remodeling and gene transcription [1]. Dysregulation of BRPF1 is implicated in various cancers.

The diagram below illustrates the domain architecture of the BRPF1 protein and its role in the MOZ/MORF HAT complex assembly.

brpf1_structure BRPF1 BRPF1 SZ SZ (C2H2 Zinc Finger) BN BN Domain EPC1 EPC-like Motif 1 c1 BN->c1 PZP PZP PHD1 Zinc Knuckle PHD2 EPC1->c1 EPC2 EPC-like Motif 2 BrD Bromodomain (BrD) c2 EPC2->c2 PWWP PWWP Domain MOZ MOZ/MORF (HAT) ING5 ING5 MEAF6 MEAF6 c1->MOZ Binds c2->ING5 Binds c2->MEAF6 c3

BRPF1 domain structure and HAT complex assembly. Domains color-coded by function: scaffold (red), chromatin readers (blue), others (green).

PFI-4: A Chemical Probe for BRPF1

This compound is a potent and selective chemical probe developed to target the BRPF1 bromodomain [2]. The following table summarizes key biophysical and cellular data that characterize its function.

Assay Type Description Result / Outcome
Isothermal Titration Calorimetry (ITC) Measures binding affinity and thermodynamics [2]. Confirmed direct binding to BRPF1 bromodomain.
AlphaScreen Assay Competes with an acetylated histone peptide for binding [2]. IC₅₀ provided; demonstrates potency and selectivity over other bromodomains (e.g., BRD4).
Temperature Shift Assay Monitors thermal protein stability change upon ligand binding [2]. Significant ΔTₓ shift observed, confirming binding.
Fluorescence Recovery After Photobleaching (FRAP) Assesses compound engagement in live cells (U2OS) [2]. Reduced recovery time at 1-5 µM, showing target engagement and increased chromatin residence.
NanoBRET Assay Measures intracellular competition in live cells (U2OS) [2]. IC₅₀ provided; confirms cell permeability and binding.

Therapeutic Potential in Cancer

Recent research highlights BRPF1 as a promising therapeutic target in several cancer types, with this compound and other inhibitors showing potential in preclinical models.

  • Overcoming Chemotherapy Resistance in Triple-Negative Breast Cancer (TNBC): A 2025 study identified BRPF1 as a key regulator of Taxol (paclitaxel) resistance [3]. BRPF1 was found to directly bind to the promoter of the ABCB1 (MDR1) gene, enhancing its expression and promoting a multi-drug resistance phenotype. Knockout or pharmacological inhibition of BRPF1 using inhibitors like This compound and OF-1, in combination with Taxol, significantly reduced cell viability in resistant TNBC cells [3].

  • Targeting Endocrine Therapy-Resistant Breast Cancers: A 2024 study identified BRPF1 as a master epigenetic regulator essential for the survival of ERα+ breast cancer cells, including those resistant to antiestrogens [4]. BRPF1 interacts with ERα on chromatin, and its inhibition with small molecules like GSK6853 and GSK5959 disrupts estrogen signaling, silences the ESR1 (ERα) gene itself, and induces cell cycle arrest and apoptosis [4].

The diagram below summarizes the experimental workflow used in the BioPALS platform to identify BRPF1 inhibitors.

biopals_workflow start Start: Virtual Library (~24.6M compounds) vs AI Virtual Screening (MolPAL Algorithm) start->vs  ~100k compounds gci Primary Confirmation (GCI WaveRAPID) vs->gci  51 virtual hits ortho Orthogonal Confirmation (Differential Scanning Fluorimetry) gci->ortho  36 primary binders nmr Binding Topology (Ligand-Observed NMR) ortho->nmr  13 confirmed hits admet ADMET Profiling nmr->admet  5 prioritized hits hits Output: Validated Hits admet->hits

BioPALS hit identification workflow for BRPF1b inhibitors, integrating AI and biophysical techniques [5].

Experimental Protocols for Key Assays

For researchers aiming to study BRPF1 inhibition, here are detailed methodologies for key assays from the search results.

  • AlphaScreen Assay for Bromodomain Binding [2]

    • Principle: A bead-based proximity assay that detects competition between a potential inhibitor and a biotinylated, acetylated histone peptide for binding to the BRPF1 bromodomain.
    • Protocol:
      • Prepare reagents in assay buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 + 0.05% CHAPS).
      • Serially dilute the test ligand (e.g., this compound) in a 384-well plate.
      • Add biotinylated peptide (e.g., H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH) and His-tagged BRPF1 protein to achieve final concentrations of 25-100 nM.
      • Incubate for 30 minutes at room temperature.
      • Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads under low light.
      • Incubate for 60 minutes, protected from light.
      • Read on a plate reader (e.g., PHERAstar FS) using an AlphaScreen 680/570 filter set.
      • Analyze data by normalizing against DMSO controls and calculating IC₅₀ values in Prism (GraphPad).
  • Fluorescence Recovery After Photobleaching (FRAP) [2]

    • Principle: Measures the mobility of GFP-tagged BRPF1 in live cells to indicate target engagement and chromatin binding.
    • Protocol:
      • Culture U2OS cells and transfer with a plasmid expressing GFP-BRPF1.
      • To increase global histone acetylation, treat cells with 2.5 µM SAHA for 6 hours.
      • One hour before imaging, treat cells with the BRPF1 inhibitor (e.g., 1 µM or 5 µM this compound).
      • On a confocal microscope, photobleach a defined region of the nucleus and record the fluorescence recovery over time.
      • Plot the half-recovery time of the fluorescence signal. A longer half-recovery time indicates that the inhibitor is successfully engaging the target and reducing its mobility on chromatin.

References

PFI-4 role in chromatin remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below details the primary molecular mechanism by which PFI-4 functions.

Aspect Description
Primary Target Bromodomain-containing protein BRPF1 (specifically the BRPF1B isoform) [1] [2].
Target Function Epigenetic "reader" that recognizes and binds to acetylated lysine residues on histones, primarily histone H3 [2] [3].
Broader Complex Acts as a scaffold and key regulator for the MOZ/MORF (or HBO1) histone acetyltransferase complex, which writes histone acetylation marks [4].
Probe Action Potent and selective inhibitor that blocks the BRPF1 bromodomain from interacting with acetylated histones [2] [3].
Cellular Consequence Disruption of BRPF1 function alters the recruitment and function of the associated HAT complex, leading to changes in histone acetylation, chromatin state, and ultimately gene expression programs [4].

Functional Role in Chromatin Biology and Disease

Research has uncovered a specific functional role for BRPF1, and by extension this compound, in a context of cancer therapy resistance.

  • Experimental Context: The role was identified in Triple-Negative Breast Cancer (TNBC) cell lines that had been made resistant to the chemotherapy drug Taxol (paclitaxel) [4].
  • Key Finding: The chromatin-focused genetic and chemical screens pinpointed BRPF1 as a novel and critical regulator of Taxol resistance. Its inhibition sensitized resistant cells to the drug [4].
  • Proposed Mechanism: The study revealed a dual mechanistic pathway:
    • Direct Regulation of Drug Efflux: BRPF1 directly binds to the promoter of the ABCB1 gene. This gene encodes a pump that expels chemotherapy drugs from the cell, and BRPF1 enhances its expression, leading to a multi-drug resistant phenotype [4].
    • Impact on Protein Synthesis: BRPF1 loss or inhibition negatively affects ribosome biogenesis, resulting in a global decrease in protein translation, which may compromise the cancer cell's ability to survive [4].

The following diagram illustrates this mechanism and the experimental workflow used to discover it.

TNBC_Cell Triple-Negative Breast Cancer (TNBC) Cell Taxol_Exposure Chronic Taxol Exposure TNBC_Cell->Taxol_Exposure Resistant_Cell Taxol-Resistant Cell Line (High ABCB1/P-gp expression) Taxol_Exposure->Resistant_Cell BRPF1_Inhibition This compound Treatment (BRPF1 Inhibition) Resistant_Cell->BRPF1_Inhibition MOZ_MORF_Complex MOZ/MORF HAT Complex Dysregulation BRPF1_Inhibition->MOZ_MORF_Complex Mechanism1 Direct Gene Regulation: Loss of ABCB1 promoter binding MOZ_MORF_Complex->Mechanism1 Mechanism2 Cellular Metabolism: Disrupted ribosome biogenesis MOZ_MORF_Complex->Mechanism2 Outcome1 Reduced drug efflux Mechanism1->Outcome1 Outcome2 Decreased global protein synthesis Mechanism2->Outcome2 Final_Effect Restored Taxol Sensitivity Outcome1->Final_Effect Outcome2->Final_Effect

Experimental Protocols and Validation

For researchers aiming to use this compound or validate its effects, the following details from the cited studies are essential.

Experimental Use in Cell Culture

In the TNBC study, this compound was used in combination with Taxol on the resistant cells. The key experimental steps were [4]:

  • Cell Line: Taxol-resistant derivatives of the SUM159PT TNBC cell line.
  • Treatment: Co-treatment of this compound with Taxol.
  • Outcome Measurement: Cell viability was significantly reduced after 72 hours of combination treatment compared to Taxol alone, as measured by a luminescence-based assay (CellTiter-Glo).
Target Engagement and Selectivity Validation

Multiple techniques were used to confirm that this compound specifically engages its intended target, BRPF1. The table below summarizes key validation assays and parameters.

Assay Type Description Key Finding / Parameter
In Vitro Binding (AlphaScreen) Measures disruption of BRPF1 binding to acetylated histone peptides [1]. IC₅₀ = 47-172 nM (concentration for 50% inhibition) [2].
Cellular Target Engagement (NanoBRET) Monitors displacement of a fluorescent tracer from BRPF1 in live cells [1]. Confirms cell permeability and direct engagement of BRPF1.
Cellular Phenotype (FRAP) Assesses changes in BRPF1 mobility on chromatin [1]. This compound treatment increases BRPF1 recovery time after photobleaching, indicating reduced chromatin binding.
Selectivity Profiling (BROMOscan) Tests binding affinity across a panel of bromodomains [3]. This compound is highly selective for BRPF1B over other bromodomains, including the closely related BRPF2 and BRPF3 [2] [3].

Key Considerations for Researchers

  • Isoform Specificity: this compound is selective for the BRPF1B isoform. The BRPF1A isoform contains an amino acid insertion that prevents this compound binding, which is a critical factor for experimental design and data interpretation [2].
  • Probe Quality: this compound is recognized as a high-quality chemical probe, characterized by excellent potency and selectivity. It is available from several chemical libraries and suppliers for research use [2].
  • Therapeutic Implication: The combination of BRPF1 inhibition with chemotherapy represents a promising strategy for treating cancers with acquired resistance, particularly those exhibiting an ABCB1-mediated multidrug resistance phenotype [4].

References

Quantitative Binding and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4 has been rigorously characterized for its binding affinity and selectivity against other bromodomains. The following table consolidates key quantitative data.

Assay Type Target / Off-target Result / Potency Experimental Notes
Isothermal Titration Calorimetry (ITC) BRPF1B Kd = 13 ± 1 nM [1] [2] High-affinity binding measurement.
BRPF2 (BRD1) Kd = 775 ± 90 nM [1] 60-fold selectivity vs. BRPF1B.
CECR2 Kd = 2.35 ± 0.52 μM [1] 180-fold selectivity vs. BRPF1B.
AlphaScreen Competitive Assay BRPF1B IC50 = 172 nM [1] [2] Competition with tetra-acetylated H4 peptide.
BRD4(1) IC50 > 10 μM [1] Negligible activity against this BET target.
Thermal Shift Assay (ΔTm) BRPF1B ΔTm = +9.4 °C [2] Indicates strong stabilization of the protein.

Detailed Experimental Protocols

To help you implement key assays, here are the methodologies used to characterize this compound's activity and cellular efficacy.

In Vitro Binding Assays

The core in vitro binding data for this compound was generated using the following standardized protocols [3]:

  • AlphaScreen Assay: This high-throughput binding assay was performed in a buffer containing 25 mM HEPES, 100 mM NaCl, 0.1% BSA (pH 7.4), and 0.05% CHAPS. Serial dilutions of this compound were prepared in 384-well plates. A solution containing a biotinylated acetylated histone peptide (e.g., a tetra-acetylated H4 peptide for BRPF1) and His-tagged bromodomain protein was added. After a 30-minute incubation, a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads was added. Plates were incubated for 60 minutes in the dark, and signal was read using an AlphaScreen-compatible plate reader. IC₅₀ values were calculated by normalizing data against DMSO controls.
  • Isothermal Titration Calorimetry (ITC): ITC experiments were conducted using a VP-ITC microcalorimeter. The BRPF1B bromodomain was buffer-exchanged into 20 mM Hepes (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Titrations were carried out at 288.15 K, typically starting with a 2 µL injection followed by multiple 8 µL injections of this compound. Data were analyzed using a single binding-site model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (N).
Cellular Target Engagement
  • Fluorescence Recovery After Photobleaching (FRAP): To demonstrate cellular target engagement, U2OS cells were transfected to express GFP-tagged BRPF1. To increase global histone acetylation, cells were treated with 2.5 µM of the HDAC inhibitor SAHA for six hours. One hour before imaging, cells were treated with 1 µM or 5 µM of this compound. The mobility of BRPF1 was assessed by bleaching a nuclear region and plotting the half-recovery times of the fluorescence signal, which increases when BRPF1 is displaced from chromatin by the inhibitor [3].
Viability and Combination Studies
  • Cell Viability Assay (Taxol-Resistant TNBC): A key therapeutic application was explored in Taxol-resistant triple-negative breast cancer (TNBC) cells. Cells were seeded in 384-well plates and treated with this compound alone or in combination with Taxol at its IC₄₀-IC₅₀ concentration. After 72 hours, cell viability was quantified using a luminescence-based assay (CellTiter-Glo). The combination of this compound and Taxol significantly reduced cell viability in resistant cells, demonstrating synergistic effects [4].

Biological Role of BRPF1 and this compound's Mechanism

This compound's utility stems from its precise inhibition of BRPF1, a scaffold protein and multivalent chromatin reader. The diagram below outlines the biological context and inhibitory mechanism.

G HAT MOZ/MORF/MYST Histone Acetyltransferase (HAT) Complex AcH3 Acetylated Histone H3 Tail (e.g., H3K14ac) HAT->AcH3 Writes Ac Marks BRPF1 BRPF1 Scaffold Protein BRPF1->HAT Scaffolds & Activates ABCB1 ABCB1/MDR1 Gene (Drug Efflux Pump) BRPF1->ABCB1 Directly Binds Promoter Ribosome Ribosome Biogenesis & Protein Translation BRPF1->Ribosome Regulates Gene Sets H3 Open Chromatin & Active Transcription BRPF1->H3 Promotes Open Chromatin & Gene Activation AcH3->BRPF1 BRPF1 Bromodomain Binds Resistance Taxol Resistance & Multi-Drug Resistance (MDR) ABCB1->Resistance Ribosome->Resistance PFI4 This compound Inhibitor PFI4->BRPF1 Blocks Bromodomain Binds Kac Pocket PFI4->Resistance Sensitizes Resistant Cells

This compound inhibits the BRPF1 bromodomain to block pro-cancer gene expression programs.

Therapeutic Potential & Research Applications

Recent research has identified promising therapeutic applications for BRPF1 inhibition, particularly in overcoming chemotherapy resistance:

  • Reversing Taxol Resistance in TNBC: A 2025 study identified BRPF1 as a key vulnerability in Taxol-resistant TNBC. The research showed that BRPF1 directly binds to the promoter of the ABCB1 gene, which encodes a drug efflux pump, and also regulates ribosome biogenesis. Combining This compound with Taxol synergistically reduced viability in resistant cells by disrupting these programs and reducing global protein synthesis [4].
  • Oncogenic Role Across Cancers: BRPF1 is frequently dysregulated and acts as an oncogene in various malignancies, including cancers of the gastrointestinal and genitourinary systems, brain, skin, breast, and blood. Its overexpression is often associated with a poor prognosis, making it a compelling candidate for targeted therapy [5].

Important Limitations & Controls

For rigorous research, please consider these critical notes on this compound's profile:

  • Lack of Negative Control Compound: The original research disclosing this compound did not report a structurally matched but inactive control compound. This is a significant limitation for confirming that observed phenotypes are specifically due to BRPF1 inhibition [2].
  • Selectivity and Off-targets: While this compound is highly selective for BRPF1B, it has weak activity against BRPF2 and CECR2. For cellular studies, it is recommended to use the selective CECR2 probe NVS-CECR2-1 to rule out contributions from this off-target [1] [2].
  • Not Recommended for In Vivo Studies: No pharmacokinetic (PK) or in vivo efficacy data for this compound are available in the public domain. Therefore, it is not recommended for in vivo studies without first conducting a thorough DMPK (Drug Metabolism and Pharmacokinetics) profiling [2].

References

PFI-4 transcriptional regulation research

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4: Target and Mechanism of Action

This compound is a small-molecule inhibitor that specifically targets the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing protein 1) [1]. BRPF1 is a multifaceted epigenetic regulator that serves as a scaffold for the assembly of histone acetyltransferase (HAT) complexes, particularly with the MOZ and MORF acetyltransferases [1]. By binding to the BRPF1 bromodomain, this compound disrupts its ability to recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment and function of the HAT complex at specific genomic locations.

The primary molecular consequence of BRPF1 inhibition is the downregulation of key oncogenic pathways. In the context of triple-negative breast cancer (TNBC), this has been directly linked to the suppression of the drug efflux pump ABCB1 (P-glycoprotein) and a global reduction in protein synthesis due to impaired ribosome biogenesis [2] [3]. The table below summarizes the core characteristics of this compound.

Aspect Description
Primary Target Bromodomain of BRPF1 (Bromodomain and PHD Finger Containing protein 1) [1].
Target Function Scaffold protein in the MOZ/MORF histone acetyltransferase (HAT) complex; a multivalent chromatin "reader" [1].
Mechanism of Action Competitive inhibition of the BRPF1 bromodomain, preventing its recognition of acetylated histone lysine residues and disrupting HAT complex function [1].
Key Downstream Effects Downregulation of ABCB1 expression; Negative impact on ribosome biogenesis and protein translation [2] [3].

Experimental Protocols for Key Assays

The following methodologies are adapted from recent publications that utilized this compound to investigate BRPF1 function in Taxol-resistant cancer models [2] [3].

Cell Viability Assay (IC₅₀ Determination)

This protocol is used to determine the potency of this compound alone or in combination with other chemotherapeutics.

  • Cell Seeding: Seed cells (e.g., SUM159PT TNBC cells and their Taxol-resistant derivatives) in 96-well black plates at a density of 2,000 cells per well.
  • Compound Treatment: The next day, treat cells with a serial dilution of this compound (e.g., a 3.16-fold dilution series) across the plate. For combination studies, a fixed concentration of Taxol can be added concurrently.
  • Incubation: Incubate the cells with the compounds for 72 hours.
  • Viability Measurement: Discard the media and measure cell viability using a luminescence-based assay like CellTiter-Glo according to the manufacturer's instructions.
  • Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using software such as GraphPad Prism.
Chromatin Immunoprecipitation (ChIP) and CUT&RUN Analysis

These techniques are used to confirm the direct binding of BRPF1 to specific gene promoters, such as ABCB1.

  • Cell Cross-linking: Cross-link proteins to DNA in cells using formaldehyde.
  • Cell Lysis and Chromatin Shearing: Lyse cells and fragment the chromatin into 200-500 bp pieces by sonication (for ChIP) or use immobilized MNase enzyme digestion (for CUT&RUN).
  • Immunoprecipitation: Incubate the chromatin with an antibody specific to BRPF1. Use a non-specific IgG antibody as a negative control.
  • Recovery of Protein-DNA Complexes: For ChIP, use protein A/G beads to pull down the antibody-bound complexes. For CUT&RUN, release the target protein-DNA fragments into the supernatant.
  • DNA Purification and Analysis: Reverse the cross-links, purify the DNA, and analyze the enrichment of the target gene promoter (e.g., ABCB1) using quantitative PCR (qPCR).

Signaling Pathway and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound and a generalized workflow for testing its efficacy in a research setting, integrating the information from the experimental protocols.

G cluster_mechanism This compound Mechanism of Action cluster_workflow In Vitro Experimental Workflow BRPF1 BRPF1 Protein (Chromatin Reader) HAT MOZ/MORF HAT Complex BRPF1->HAT Scaffolds TargetGene Target Gene Expression (e.g., ABCB1, Ribosome Biogenesis Genes) HAT->TargetGene Activation AcetylatedNucleosome Acetylated Nucleosome AcetylatedNucleosome->BRPF1 Recognition Start Generate Resistant Cell Line (Dose Escalation) PFI4 This compound PFI4->BRPF1 Inhibits Step1 Cell Viability Assay (IC₅₀ Determination) Start->Step1 Step2 Functional Genomics (BRPF1 KO/KO, Transcriptomics) Step1->Step2 Step3 Mechanistic Validation (CUT&RUN/ChIP-qPCR) Step2->Step3 Result Sensitization to Chemotherapy Step3->Result

This compound inhibits BRPF1 to block gene activation, tested via a multi-step cell assay workflow.

Research Implications and Future Directions

The preclinical data on this compound highlights its potential as a therapeutic agent, especially in combination therapies.

  • Overcoming Chemoresistance: The most compelling application is in reversing Taxol resistance in TNBC by targeting the epigenetic driver BRPF1, thereby circumventing the challenges of direct ABCB1 inhibition [2] [3].
  • Combinatorial Strategies: Research suggests that BRPF1 inhibitors like this compound could enhance the efficacy of standard chemotherapeutics. This synergy provides a strong rationale for further drug development [1].
  • Broader Therapeutic Potential: Given BRPF1's role in other malignancies (e.g., gastrointestinal, genitourinary, and brain cancers), this compound also serves as a valuable chemical probe for investigating epigenetics in diverse cancer types [1].

References

PFI-4 preliminary research findings

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4 Quantitative Data Summary

The tables below consolidate key quantitative data and experimental details from recent studies on this compound.

Table 1: Summary of this compound's Biochemical and Cellular Activity

Assay Type / Biological System Key Finding / Result Quantitative Measure (IC₅₀ / KD / etc.) Notes / Context
Homogeneous Time-Resolved Fluorescence (HTRF) [1] Inhibition of BRPF1 Bromodomain binding IC₅₀ = 19 nM Highly selective over BRPF2, BRPF3, and other bromodomain families (IC₅₀ > 1000 nM).
Surface Plasmon Resonance (SPR) [1] Direct binding to BRPF1 Bromodomain KD = ~25 nM Confirms direct, high-affinity binding.
Isothermal Titration Calorimetry (ITC) [1] Direct binding to BRPF1B isoform KD = 13 nM Highlights high potency for the BRPF1B isoform.
Cellular Potency (FRAP Assay) [2] [1] Recovery in triple BRD cell construct IC₅₀ = 250 nM Demonstrates cell permeability and target engagement.
Mouse BMM Osteoclast Differentiation [1] Reduction in TRAP-positive multinucleated osteoclasts 70% reduction at 1 μM Dose-dependent inhibition; shown at 5 days.
Cell Viability (BMMs) [1] Viability relative to vehicle control >90% at up to 5 μM Indicates that anti-osteoclast effects are not due to cytotoxicity.

Table 2: Key Experimental Protocols for this compound

Protocol Detailed Methodology (Summary)

| HTRF Binding Assay [1] | - Components: 50 nM recombinant BRPF1 BD, 20 nM FAM-labeled acetylated histone H4 peptide, serially diluted this compound.

  • Procedure: Incubate at room temperature for 1 hour. Add anti-GST-Tb cryptate antibody. Measure HTRF signal.
  • Analysis: Fit dose-response curve to calculate IC₅₀. | | SPR Binding Assay [1] | - Setup: BRPF1 BD immobilized on a CM5 sensor chip.
  • Procedure: Inject this compound (0.01 - 10 μM) at 30 μL/min flow rate. Monitor association (120s) and dissociation (300s).
  • Analysis: Fit sensorgrams with a 1:1 Langmuir binding model to determine KD. | | Mouse Osteoclast Differentiation [1] | - Cells: Mouse bone marrow-derived monocytes (BMMs).
  • Differentiation Cocktail: M-CSF (30 ng/mL) and RANKL (50 ng/mL).
  • Treatment: this compound (0.1, 0.5, 1 μM) or vehicle for 5 days.
  • Readout: TRAP staining and counting of multinucleated (≥3 nuclei) cells. | | Fluorescence Recovery After Photobleaching (FRAP) [2] | - Cells: U2OS cells expressing GFP-bound BRPF1.
  • Pre-treatment: 2.5 μM SAHA to increase histone acetylation.
  • Inhibition: Treat with this compound (1 μM or 5 μM) 1 hour before imaging.
  • Analysis: Measure half-recovery time of fluorescence in bleached nuclei. |

Mechanism of Action and Workflow

This compound is a potent and selective chemical probe for Bromodomain-PHD Fingers 1 (BRPF1) [1]. It inhibits the BRPF1 bromodomain to disrupt its interaction with acetylated histones, thereby suppressing BRPF1-mediated transcriptional regulation [1]. In osteoclast precursor cells, this targeting leads to reduced expression of osteoclast differentiation-related genes (e.g., TRAP, cathepsin K, Nfatc1) [1]. This compound belongs to the 1,3-dimethyl benzimidazolone chemical class and is part of a broader chemical toolbox for studying bromodomains and epigenetic signaling [3].

The following diagram illustrates the experimental workflow for evaluating this compound's effect on osteoclast differentiation, from cell isolation to final analysis:

Start Isolate Mouse Bone Marrow Monocytes (BMMs) A Culture with M-CSF (30 ng/mL) for 24h Start->A B Treat with this compound (0.1 - 1 µM) + M-CSF + RANKL A->B C Refresh Medium with Compounds Every 2 Days B->C D Harvest Cells on Day 4/5 C->D 5 Day Culture E Downstream Analysis D->E F qPCR Analysis E->F G TRAP Staining E->G H TRAP Activity Assay E->H I Cell Viability Assay (CCK-8) E->I Result1 Reduced mRNA expression of osteoclast genes (Acp5, Ctsk, Nfatc1) F->Result1 Result2 Reduced count of TRAP-positive multinucleated cells G->Result2 Result3 Decreased enzymatic TRAP activity (normalized to protein) H->Result3 Result4 Confirm no cytotoxicity (Viability >90% at 5 µM) I->Result4

Experimental workflow for this compound in osteoclast differentiation.

Research Context and Significance

This compound serves as a critical tool compound for investigating the biological functions of BRPF1, which is involved in chromatin remodeling and transcriptional regulation [1]. Its ability to specifically inhibit the BRPF1B isoform without affecting the BRPF1A isoform makes it particularly valuable for dissecting the distinct roles of these variants [1]. The findings suggesting this compound impairs osteoclast differentiation point to its potential therapeutic applications in bone resorptive diseases like osteoporosis and rheumatoid arthritis [1].

References

HTRF Methyltransferase Assay Protocol (with PFI-2)

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is based on the miniaturization of an HTRF assay for the SET7/9 methyltransferase, using (R)-PFI 2 hydrochloride as a reference inhibitor [1].

1. Primary Materials

  • Kit: EPIgeneous Methyltransferase Assay Kit (Cisbio)
  • Enzyme: SET7/9 (BPS Bioscience)
  • Substrate: Biotinylated histone H3 (1-21) (AnaSpec)
  • Inhibitor: (R)-PFI 2 hydrochloride (Tocris Biosciences)
  • Cofactor: S-adenosyl-L-methionine (SAM, Sigma-Aldrich)
  • Assay Buffer: 50 mM TRIS-HCl (pH 8.8), 10 mM NaCl, 1 mM DTT, 0.01% Tween-20
  • Plate: 384-well or 1536-well white, low-volume microplates
  • Liquid Handler: Echo (or similar for miniaturization)
  • Reader: PHERAstar FS microplate reader (or compatible TR-FRET reader)

2. Assay Principle

The assay is a competitive immunoassay that detects the formation of S-adenosyl-L-homocysteine (SAH), the byproduct of the methyl transfer from SAM to the substrate [1]. The diagram below illustrates the two-step detection process.

G A Step 1: Enzymatic Reaction B Methylated Substrate A->B C SAH Generated A->C G Competition for Antibody Binding C->G D Step 2: Detection E Anti-SAH Antibody (Lumi4-Tb Cryptate) D->E F SAH-d2 D->F E->G F->G H HTRF Signal (Inversely proportional to SAH) G->H

3. Experimental Procedure

The following workflow outlines the key steps for performing the inhibitor dose-response assay.

G Start Dispense Inhibitor (DMSO) into assay plate Step1 Add Assay Buffer, 40 nM SET7/9, 800 nM Biotinylated H3 Start->Step1 Step2 Initiate reaction by adding 1 µM SAM Incubate 60 min, RT Step1->Step2 Step3 Stop reaction with Detection Buffer One Incubate 10 min Step2->Step3 Step4 Add detection mix: Anti-SAH Lumi4-Tb & SAH-d2 Incubate 60 min, RT Step3->Step4 Step5 Read plate on HTRF reader Step4->Step5

  • Step 1: Reagent Preparation. Prepare a 12-point half-log dose-response series of the inhibitor (e.g., starting from 100 µM) in DMSO. Prepare the enzyme, substrate, and SAM solutions in assay buffer [1].
  • Step 2: Compound and Reaction Assembly. Using an acoustic liquid handler, transfer the inhibitor solution into the assay plate. Subsequently, add assay buffer, SET7/9 enzyme (40 nM final concentration), biotinylated histone H3 substrate (800 nM final concentration), and finally, SAM (1 µM final concentration) to start the reaction. Seal the plate and incubate for 60 minutes at room temperature [1].
  • Step 3: Detection. After the enzymatic reaction, add HTRF detection buffer one to stop the reaction and incubate for 10 minutes. Then, add a mix of the anti-SAH antibody labeled with Lumi4-Tb cryptate and SAH-d2 prepared in detection buffer two. Incubate the plate for 60 minutes at room temperature in the dark [1].
  • Step 4: HTRF Measurement. Read the plate using a compatible microplate reader (e.g., PHERAstar FS) with the following typical HTRF settings [1]:

4. Key Instrument Settings

Parameter Setting
Detection Mode Time-Resolved Fluorescence (TRF), Endpoint
Excitation 337 nm
Emission 665 nm & 620 nm
Integration Start Time 60 µs
Integration Time 400 µs

Source: Adapted from [1]

5. Data Analysis and Validation

The HTRF ratio (665 nm / 620 nm) is calculated. This signal is inversely proportional to the amount of SAH produced, and thus to the enzyme activity. A high signal indicates inhibition [1].

  • IC₅₀ Calculation: The dose-response data for the inhibitor is fitted to a non-linear regression model to determine the IC₅₀ value.
  • Assay Quality Validation: The quality of the miniaturized HTRF assay was confirmed by excellent Z' factors (> 0.88) and signal-to-background (S/B) ratios, as shown in the table below [1].
Assay Format Final Volume S/B Ratio Z' Factor
384-well 20 µL 6.4 0.83
384-well 2 µL 7.9 0.88
1536-well 2 µL 7.3 0.93

Source: Adapted from [1]

Key Considerations for Your Research

  • PFI-2 vs. PFI-4: While this protocol uses PFI-2, this compound is a closely related, more selective BET bromodomain inhibitor [2]. The core HTRF methodology for studying inhibitor binding to a bromodomain target is directly transferable. You would substitute the enzyme (e.g., a specific BET bromodomain), its specific substrate (e.g., an acetylated histone peptide), and this compound in the dose-response experiment.
  • Alternative Assay Formats: Beyond enzymatic assays, HTRF is widely used to study protein-protein interactions (PPIs) [3] [4] [5] and binding kinetics [6]. If your project involves characterizing the direct binding of this compound to its target, a cellular protein stabilization assay detected by TR-FRET is another excellent and physiologically relevant option [7].

References

Protocol: PFI-4 Cell Permeability Assay

Author: Smolecule Technical Support Team. Date: February 2026

Materials and Reagents
  • Cell Line: PFI-4 cells (or MDR1-MDCKII as a model system) [1].
  • Growth Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.
  • Test Compounds: Prepared as 10 mM stock solutions in DMSO (final DMSO concentration ≤0.1%).
  • Control Compounds:
    • High Permeability Control: Propranolol.
    • Low Permeability Control: Lucifer yellow [1].
    • P-gp Substrate Control: Digoxin.
  • Inhibitor: Cyclosporin A (a known P-gp inhibitor) [1].
  • Equipment: 24-well transwell plates with PET membranes (0.4 µm pore size), orbital shaker, LC-MS/MS system for bioanalysis.
Cell Seeding and Monolayer Formation
  • Seed this compound cells onto 24-well transwell inserts at a density of 250,000 cells/cm².
  • Culture the cells for 4 days, changing the medium every 48 hours, to allow a confluent, differentiated monolayer to form [1].
Assay Pre-Validation
  • TEER Measurement: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Accept only monolayers with TEER values >350 Ω·cm² for the assay [1].
  • Lucifer Yellow Flux: Add Lucifer yellow (100 µM) to the donor compartment and incubate for 2 hours. Calculate its Papp; acceptable monolayers will have Papp < 1x10⁻⁶ cm/s [1].
Permeability Experiment
  • Preparation: Pre-warm assay buffer to 37°C. Gently wash cell monolayers with assay buffer.
  • Bidirectional Transport:
    • A→B (Apical to Basolateral): Add test compound (10 µM) to the apical chamber. Collect samples from the basolateral chamber at 120 minutes.
    • B→A (Basolateral to Apical): Add test compound (10 µM) to the basolateral chamber. Collect samples from the apical chamber at 120 minutes [1].
  • Inhibitor Studies: Run parallel experiments co-incubating test compounds with 10 µM Cyclosporin A to confirm P-gp involvement [1].
  • Agitation: Place the plate on an orbital shaker (50-100 rpm) during incubation to minimize the unstirred water layer effect [1].
Sample Analysis and Calculations
  • LC-MS/MS Analysis: Quantify compound concentrations in receiver and donor wells using LC-MS/MS with an internal standard [1].
  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (Vr / (A × C0)) × (dC/dt)
    • Vr: Receiver chamber volume (cm³)
    • A: Membrane surface area (cm²)
    • C0: Initial donor concentration (µM)
    • dC/dt: Slope of the cumulative concentration in the receiver chamber over time (µM/s) [1].
  • Calculate Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) [1].

Experimental Design & Workflow

The following diagram illustrates the core experimental workflow and underlying mechanism of P-gp mediated efflux.

G cluster_mechanism P-gp Efflux Mechanism start Start Assay seed Seed this compound cells on transwell inserts start->seed culture Culture for 4 days seed->culture validate Validate Monolayer Integrity culture->validate teer TEER > 350 Ω·cm²? validate->teer teer->culture No ly Lucifer Yellow Papp < 1e-6 cm/s? teer->ly Yes ly->culture No run Run Bidirectional Transport ly->run Yes a2b A→B Transport run->a2b b2a B→A Transport run->b2a inhibitor + Cyclosporin A (P-gp inhibitor) a2b->inhibitor b2a->inhibitor analyze LC-MS/MS Analysis inhibitor->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate classify Classify Compound calculate->classify end End Assay classify->end DrugIn Drug Molecule Enters Cell PgpBind Binds to P-gp DrugIn->PgpBind ATPBind ATP Binding PgpBind->ATPBind DrugOut Drug Extruded ATPBind->DrugOut ADPRel ADP + Pi Released DrugOut->ADPRel Conformational Reset

Data Interpretation and Compound Classification

After calculating the key parameters, use the following criteria to classify your test compounds.

Parameter Threshold Interpretation Implication for Drug Development
Papp (A→B) (cm/s) < 1 x 10⁻⁶ Low Permeability Poor oral absorption or poor brain penetration likely [1].
1-10 x 10⁻⁶ Moderate Permeability Variable absorption; may be formulation-dependent.
> 10 x 10⁻⁶ High Permeability Favorable absorption or brain penetration likely.
Efflux Ratio < 2 Not a P-gp substrate Low risk of drug-drug interactions via P-gp; good brain penetration potential [1].
≥ 2 Potential P-gp substrate Risk of limited absorption or brain penetration; potential for drug-drug interactions [1].
With Inhibitor Efflux Ratio significantly reduced (e.g., to ~1) Confirmed P-gp substrate The observed efflux is specifically mediated by the P-gp transporter [1].

Application Notes for Researchers

  • High-Throughput Adaptation: For screening large compound libraries, consider 96-well or 384-well format transwell systems. Automation of liquid handling and sample analysis is critical for throughput [2].
  • Advanced 3D Models: For more physiologically relevant models of intestinal permeability, Caco-2 cells can be cultured on Cytodex 3 beads to create a 3D system that may better mimic the in vivo environment [2].
  • Troubleshooting Common Issues:
    • Low TEER: Ensure cells are healthy and passages are not too high. Check for microbial contamination.
    • High Variability in Papp: Maintain consistent incubation conditions (temperature, agitation). Ensure accurate pipetting during sampling.
    • Low Recovery: Check for compound adsorption to plates and tubing. Consider adding a non-specific binding blocker like BSA (0.1-1%) to the assay buffer.

References

PFI-4 in Osteoclast Differentiation Assays: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, and their excessive activity is a hallmark of pathological bone loss conditions such as osteoporosis and rheumatoid arthritis [1] [2]. The differentiation of osteoclasts from precursor cells is primarily regulated by the RANKL/RANK signaling axis [1]. PFI-4 is a potent and selective chemical probe that targets the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing Protein 1), an epigenetic reader protein [3]. Emerging research indicates that pharmacological inhibition of BRPF bromodomains by small molecules like this compound impairs RANKL-induced osteoclast differentiation, presenting a promising epigenetic strategy for combating osteolytic diseases [3].

These application notes provide detailed methodologies for implementing this compound in osteoclast differentiation assays, encompassing both mechanistic studies and anti-osteoclastogenic drug evaluation.

Molecular Mechanism of Action

This compound exerts its effects by selectively targeting the acetyl-lysine binding pocket of the BRPF1B bromodomain. BRPF proteins function as scaffolding subunits in histone acetyltransferase complexes with MYST family members, regulating gene expression during cellular differentiation [3].

  • Target Specificity: this compound demonstrates high selectivity for the BRPF1B isoform (KD = 13 ± 1 nM), with approximately 60-fold selectivity over BRPF2 and 180-fold selectivity over its nearest off-target, CECR2, as determined by isothermal titration calorimetry [3].
  • Epigenetic Interference: By inhibiting BRPF1B, this compound disrupts the recruitment of MYST acetyltransferase complexes to chromatin, thereby repressing transcriptional programs essential for osteoclastogenesis [3].
  • Downstream Effects: Treatment with pan-BRPF bromodomain inhibitors (including OF-1 and NI-57, which share a similar mechanism with this compound) specifically suppresses the RANKL-induced expression of key osteoclast genes, such as NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), the master regulator of osteoclast differentiation [3].

Table 1: Key Characteristics of this compound

Property Specification Experimental Method
Primary Target BRPF1B Bromodomain Isothermal Titration Calorimetry (ITC)
Affinity (KD) 13 ± 1 nM Isothermal Titration Calorimetry (ITC) [3]
Selectivity vs BRPF2 ~60-fold Isothermal Titration Calorimetry (ITC) [3]
Cellular Activity Impairs osteoclast differentiation TRAP staining, gene expression analysis [3]
Reported Solvent DMSO N/A

Established Experimental Protocols

Soluble TRAP Quantification Assay

This protocol details a kinetic method for quantifying secreted Tartrate-Resistant Acid Phosphatase (TRAP) activity, a key enzymatic marker of osteoclasts, allowing for longitudinal assessment without cell lysis [4].

3.1.1 Materials
  • Cells: Primary murine bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.
  • Osteoclastogenic Media: α-MEM supplemented with 10% heat-inactivated FBS, 25 ng/mL M-CSF, and 25 ng/mL RANKL [4].
  • This compound Stock: Prepare in DMSO at a suitable concentration (e.g., 10 mM). Include vehicle control (DMSO).
  • TRAP Stain Components:
    • Napthol AS-MX Phosphate
    • Fast Red Violet LB Salt
    • Sodium Acetate
    • L-(+)-Tartaric Acid
    • Ethylene Glycol Monoethyl Ether [4]
3.1.2 Procedure
  • Cell Differentiation: Seed and differentiate osteoclast precursor cells in 96-well plates using osteoclastogenic media. Include treatment groups with this compound and vehicle control.
  • Supernatant Collection: At desired time points (e.g., days 4, 6, 8 of differentiation), carefully remove 100 µL of culture supernatant from each well and transfer to a new 96-well assay plate.
  • TRAP Reaction: Add 100 µL of prepared TRAP stain to each supernatant sample.
  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the absorbance at 520 nm every 2 minutes for 180 minutes [4].
  • Data Analysis:
    • Export the kinetic data.
    • Normalize readings to the vehicle control.
    • For each replicate, apply a polynomial function to the time-versus-absorbance data and calculate the Area Under the Curve (AUC).
    • Use pairwise comparisons (t-test) or group comparisons (ANOVA) of the AUC values to determine statistical significance of this compound's inhibitory effect [4].
Osteoclast Differentiation from Human Primary Monocytes

This protocol, optimized for human primary cells, ensures efficient generation of multinucleated, bone-resorbing osteoclasts, providing a highly translational model [5].

3.2.1 Monocyte Isolation
  • Blood Collection: Obtain peripheral blood from healthy donors.
  • Density Gradient Centrifugation:
    • Dilute blood with PBS/EDTA and layer carefully over a Ficoll gradient.
    • Centrifuge at 400 × g for 45 min (without brake).
    • Collect the PBMC (Peripheral Blood Mononuclear Cell) interphase.
  • Monocyte Enrichment:
    • Resuspend PBMCs and layer onto a 46% iso-osmotic Percoll gradient.
    • Centrifuge at 550 × g for 30 min (without brake).
    • Collect the monocyte-rich interphase and wash [5].
3.2.2 Macrophage Differentiation in Teflon Bags
  • Seed Monocytes: Seed 2.5 × 10^7 isolated monocytes into a fluorinated ethylene propylene (FEP) Teflon bag in 15 mL of RPMI-1640 medium supplemented with 10% FBS, 2% human AB serum, and M-CSF.
  • Differentiate: Culture for 7 days at 37°C, 5% CO₂. Cells remain in suspension, facilitating easy harvest [5].
3.2.3 Terminal Osteoclast Differentiation
  • Harvest Macrophages: Collect macrophages from Teflon bags.
  • Seed for Assay: Plate macrophages onto standard cell culture plates or dentin slices.
  • Differentiate with RANKL: Culture cells in medium containing M-CSF (25-50 ng/mL) and a high concentration of RANKL (50-100 ng/mL) to drive osteoclast formation. Refresh medium every 2-3 days.
  • This compound Treatment: Add this compound concurrently with RANKL stimulation to assess its inhibitory effect on differentiation.
  • Validation: After 7-14 days, assess differentiation via TRAP staining, phalloidin staining for actin rings, and pit resorption assays on dentin slices [5].

Experimental Workflow and Signaling Context

The following diagram summarizes the key procedural steps for conducting a this compound inhibition assay, from cell preparation to final analysis.

G Start Start Experiment CellPrep Cell Preparation: - Isolate primary monocytes (human/mouse) - OR culture RAW 264.7 cell line Start->CellPrep MacroDiff Macrophage Differentiation: - Culture with M-CSF for 2-7 days - Use Teflon bags for human primary cells CellPrep->MacroDiff OsteoDiff Osteoclast Differentiation: - Add RANKL + M-CSF - Apply this compound (in DMSO) or vehicle control MacroDiff->OsteoDiff Analysis Endpoint Analysis OsteoDiff->Analysis TRAP TRAP Staining & Counting Analysis->TRAP  Day 4-7 Resorb Resorption Pit Assay (on dentin slices) Analysis->Resorb  Day 7-14 GeneExpr Gene Expression: (NFATc1, Cathepsin K) Analysis->GeneExpr SolubleTRAP Soluble TRAP Activity (Kinetic Assay) Analysis->SolubleTRAP

To understand this compound's mechanism, it is crucial to locate its action within the core signaling pathways that drive osteoclast differentiation, as illustrated below.

G RANKL RANKL RANK RANK (Receptor) RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Pathways (ERK, JNK, p38) TRAF6->MAPK NFATc1_Ind Induction of NFATc1 (Master Transcription Factor) NFkB->NFATc1_Ind MAPK->NFATc1_Ind OC_Genes Osteoclast-Specific Genes (Cathepsin K, TRAP, c-Src) NFATc1_Ind->OC_Genes Differentiation Osteoclast Differentiation & Activation OC_Genes->Differentiation BRPF_Complex BRPF Bromodomain Complex (Epigenetic Reader) Chromatin Chromatin Remodeling & Gene Transcription BRPF_Complex->Chromatin Promotes PFI4 This compound PFI4->BRPF_Complex Inhibits Chromatin->NFATc1_Ind Facilitates

Data Analysis and Interpretation

Key Outcome Measures

Table 2: Essential Readouts for this compound Assays

Assay Type Key Parameters to Quantify Expected Outcome with this compound
TRAP Staining Number of TRAP+ multinucleated (≥3 nuclei) cells; TRAP enzyme activity. Significant, dose-dependent reduction.
Gene Expression (qPCR) mRNA levels of Nfatc1, Ctsk (Cathepsin K), Acp5 (TRAP). Downregulation of key osteoclast genes.
Functional Resorption Resorbed area (%) on dentin or calcium phosphate coatings; pit depth and volume. Impaired bone resorption capacity.
Cytotoxicity Assay Cell viability (e.g., MTT, Alamar Blue) performed in parallel. No significant cytotoxicity at effective anti-osteoclastogenic doses.
Troubleshooting and Optimization Notes
  • Dosing Strategy: Given this compound's high potency (nM range), perform initial dose-response experiments using a broad range (e.g., 0.01 µM to 5 µM) to establish an effective and non-toxic concentration in your specific cell system [3].
  • Timing of Addition: To determine the specific stage of osteoclastogenesis affected, add this compound at different time points: at the same time as RANKL (day 0), or at later stages (e.g., day 2 or 3). This can provide insight into whether this compound affects early commitment or later fusion/activation.
  • Solvent Control: The final concentration of DMSO should be kept consistent across all treatment groups (typically ≤0.1%) to ensure it does not confound results.

Conclusion

This compound serves as a highly valuable chemical tool for dissecting the role of epigenetic regulation, specifically through BRPF bromodomains, in osteoclast differentiation. The protocols outlined herein provide a robust framework for utilizing this compound in both basic research and pre-clinical drug discovery. Its validated mechanism and high selectivity make it an excellent candidate for further investigation into novel epigenetic therapies for osteolytic diseases.

References

PFI-4 FRAP Assay for Bromodomain Inhibition: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromodomain Inhibition and PFI-4

Bromodomains are evolutionarily conserved protein modules that recognize ε-N-acetyl lysine marks on histones and transcription factors, functioning as critical "readers" of epigenetic information [1]. The bromodomain and PHD finger-containing protein 1 (BRPF1) is a scaffolding protein that forms complexes with histone acetyltransferases of the MYST family, playing essential roles in chromatin remodeling and transcriptional regulation [2].

This compound is a novel, potent, and cell-permeable inhibitor that selectively targets the BRPF1 bromodomain. It belongs to the 1,3-dimethyl benzimidazolone chemical class and demonstrates high specificity for the BRPF1B isoform with minimal off-target effects [3]. The fluorescence recovery after photobleaching (FRAP) assay provides a powerful target-agnostic method for directly visualizing this compound's on-target effects in living cells by monitoring the displacement of bromodomain-containing proteins from chromatin [4].

Mechanism of Action and Selectivity Profile of this compound

Table 1: Binding Affinity and Selectivity Profile of this compound

Target Assay Type Result Reference
BRPF1B Isothermal Titration Calorimetry (ITC) Kd = 13 ± 1 nM [2]
BRPF1B AlphaScreen Assay IC50 = 172 nM [2]
BRPF1B HTRF Binding Assay IC50 = 80-19 nM [3]
BRPF2 ITC Kd = 775 ± 90 nM (60-fold selectivity) [2]
BRPF3 ITC Kd = 2.4 ± 0.2 μM [2]
CECR2 ITC Kd = 2.35 ± 0.52 μM (180-fold selectivity) [2]
BRD4(1) ITC Kd > 10 μM [2]

This compound exhibits exceptional selectivity for the BRPF1B isoform over other bromodomains. This isoform specificity is particularly significant because alternative splicing generates two BRPF1 isoforms: BRPF1A contains a six-residue insert in the ZA-loop that prevents binding to both acetylated histone peptides and inhibitors, potentially acting as a dominant-negative isoform [2]. This compound's mechanism involves competitive inhibition of acetyl-lysine binding, thereby disrupting the interaction between BRPF1 and acetylated histones, which subsequently suppresses BRPF1-mediated transcriptional regulation [3].

FRAP Assay Protocol for Assessing this compound Cellular Efficacy

Principle and Workflow

The FRAP assay measures protein dynamics in living cells by quantifying the mobility of GFP-tagged bromodomain-containing proteins before and after inhibitor treatment. When a bromodomain is anchored to acetylated chromatin, fluorescence recovery after photobleaching is slow due to restricted mobility. Inhibitor treatment displaces the bromodomain from chromatin, resulting in faster recovery times comparable to bromodomain mutants with impaired acetyl-lysine binding [4].

FRAP Experimental Workflow for this compound Target Engagement Assessment

Materials and Reagents
  • Cell Line: U2OS cells expressing GFP-tagged BRPF1 (triple bromodomain construct) [5]
  • Inhibitors: this compound (working concentration: 1-5 μM) [5]
  • HDAC Inhibitor: SAHA (Suberoylanilide hydroxamic acid, 2.5 μM) to enhance histone acetylation [5] [4]
  • Equipment: Confocal microscope with photobleaching capability (e.g., system with 488-nm laser) [4]
  • Culture Media: Phenol red-free DMEM with 4% FBS for imaging [5]
Step-by-Step Procedure
  • Cell Preparation and Transfection

    • Culture U2OS cells in appropriate growth medium
    • Transfect with GFP-BRPF1 constructs using standard transfection protocols
    • Allow 20-24 hours for protein expression before treatment [5] [4]
  • HDAC Inhibitor Pre-treatment

    • Six hours before imaging, add SAHA to a final concentration of 2.5 μM
    • This step increases global histone acetylation, amplifying the binding contribution of bromodomains to chromatin [5] [4]
  • This compound Treatment

    • One hour before imaging, treat cells with this compound at final concentrations of 1 μM or 5 μM
    • Prepare fresh dilutions from DMSO stock solutions
    • Include DMSO-only controls for baseline measurements [5]
  • Photobleaching and Recovery Monitoring

    • Select cells with moderate GFP expression for imaging
    • Define a 13.6 μm² area (approximately 6% of nuclear area) for photobleaching
    • Apply high-intensity laser pulse to completely bleach fluorescence in the target region
    • Monitor recovery immediately with time-lapse imaging at low laser power
    • Capture images every 1-2 seconds for 1-2 minutes post-bleach [4]
  • Data Analysis

    • Measure fluorescence intensity in bleached area over time
    • Normalize intensities to pre-bleach levels and correct for background and bleaching during acquisition
    • Calculate half-recovery times (t½) by fitting data to appropriate recovery models
    • Compare recovery curves between this compound treated cells and controls [4]

Expected Results and Data Interpretation

Table 2: Expected FRAP Results for this compound Treatment

Experimental Condition Expected Half-Recovery Time (t½) Biological Interpretation
GFP-BRPF1B (wild-type) + DMSO ~6-20 seconds (baseline) BRPF1 anchored to acetylated chromatin
GFP-BRPF1B + this compound (1-5 μM) Significant reduction in t½ Dose-dependent displacement from chromatin
BRPF1 bromodomain mutant (N-terminal) Constitutively reduced t½ Impaired chromatin binding
This compound treated BRPF1B t½ similar to mutant control Complete target engagement

Successful this compound treatment should result in significantly reduced fluorescence recovery times, indicating displacement of BRPF1 from acetylated chromatin. The half-recovery time after this compound treatment should approach values observed with bromodomain mutants containing asparagine-to-phenylalanine substitutions in the conserved acetyl-lysine binding pocket [4]. This demonstrates direct target engagement and cellular efficacy of this compound.

Troubleshooting and Technical Considerations

  • Weak FRAP Signal Amplification

    • Problem: Insufficient difference between wild-type and mutant recovery times
    • Solution: Include SAHA pre-treatment to enhance global histone acetylation, thereby amplifying the binding contribution of bromodomains [4]
  • Cellular Toxicity Concerns

    • Note: this compound shows no significant cytotoxicity in bone marrow-derived monocytes at concentrations up to 5 μM, with cell viability remaining above 90% after 72 hours of treatment [3]
  • Isoform-Specific Considerations

    • Critical: this compound selectively inhibits BRPF1B but shows no effect on BRPF1A due to a six-residue insertion in the ZA-loop that blocks access to the acetyl-lysine binding site [2] [3]
  • Experimental Controls

    • Always include:
      • DMSO vehicle controls
      • Bromodomain mutants (e.g., N-terminal asparagine mutations)
      • Positive controls (e.g., JQ1 for BET bromodomains) [4]

Applications in Drug Discovery and Development

The this compound FRAP assay provides critical preclinical data for several applications:

  • Target Validation: Confirms BRPF1 as a druggable target in cellular models [2]
  • Compound Optimization: Facilitates SAR studies for BRPF1 inhibitor development [2]
  • Selectivity Assessment: Demonstrates isoform specificity in cellular context [3]
  • Mechanistic Studies: Elucidates BRPF1 function in chromatin recognition and transcriptional regulation [2]

The exceptional selectivity of this compound for BRPF1B over other bromodomains, combined with its clear cellular efficacy in FRAP assays, establishes it as a valuable chemical probe for investigating BRPF1 biology and its therapeutic potential in conditions such as osteoporosis, cancer, and other diseases involving aberrant epigenetic regulation [2] [3].

References

Comprehensive Application Notes and Protocols: PFI-4 SPR Binding Analysis for BRPF1 Bromodomain

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRPF1 and PFI-4 Chemical Probe

Biological Significance of BRPF1

Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a multidomain epigenetic reader that serves as a critical scaffold protein for assembling the MOZ/MORF (monocytic leukemic zinc-finger/MOZ-related factor) histone acetyltransferase (HAT) complex. This complex is responsible for acetylating lysine residues on histone H3, particularly H3K23 acetylation, which plays a vital role in chromatin remodeling and transcriptional regulation [1]. BRPF1 contains several chromatin-interacting domains, including a unique PZP domain (comprising two PHD fingers and a zinc knuckle) that binds both histone H3 tails and DNA, and a C-terminal bromodomain that specifically recognizes acetylated lysine residues on histones and non-histone proteins [1] [2]. The BRPF1 bromodomain has emerged as a promising therapeutic target in various cancers, including triple-negative breast cancer (TNBC), where it regulates chemoresistance mechanisms [3] [4].

This compound Chemical Properties and Binding Characteristics

This compound is a potent and selective chemical probe developed to target the BRPF1 bromodomain with high specificity. This small molecule inhibitor exhibits an IC₅₀ of 80 nM against BRPF1 and demonstrates exceptional selectivity, showing >100-fold preference for BRPF1 over other bromodomains including BRPF2 (BRD1), BRPF3, and BRD4 [5]. This compound effectively disrupts the interaction between BRPF1 and acetylated histone H3.3, thereby modulating chromatin association and downstream transcriptional regulation [6] [5]. The chemical structure of this compound features a 1,3-dimethyl benzimidazolone core that competitively binds to the acetyl-lysine recognition site of the BRPF1 bromodomain [7] [5].

Table 1: Physicochemical Properties of this compound

Property Value Description
CAS Number 900305-37-5 Unique chemical identifier
Molecular Formula C₂₁H₂₄N₄O₃ Chemical composition
Molecular Weight 380.44 g/mol Mass of one mole of compound
Appearance Powder Physical form
Solubility 26 mg/mL in DMSO Solubility at room temperature
Storage Desiccate at -20°C Recommended storage conditions

SPR Binding Analysis: Experimental Protocol

Surface Preparation and Immobilization Strategies

Materials and Reagents:

  • BRPF1 bromodomain protein (purified, >95% purity)
  • This compound (lyophilized powder, >98% purity)
  • CM5 sensor chip (Cytiva)
  • HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v surfactant P20, pH 7.4)
  • Amine coupling reagents: NHS (N-hydroxysuccinimide), EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide)
  • Ethanolamine HCl (1.0 M, pH 8.5)
  • Regeneration solutions: 10-50% DMSO, 1-5 M NaCl, 10-100 mM NaOH

Immobilization Procedure:

  • Sensor Chip Activation:

    • Dock a new CM5 sensor chip into the Biacore instrument and prime with HBS-EP+ buffer
    • Mix equal volumes of NHS and EDC (0.4 M and 0.1 M, respectively) and inject over the sensor surface for 7 minutes at a flow rate of 10 μL/min
    • Target immobilization level: 5-10 kRU for kinetic studies
  • Protein Immobilization:

    • Dilute BRPF1 bromodomain to 10-50 μg/mL in 10 mM sodium acetate buffer (pH 4.5-5.5)
    • Inject the protein solution over the activated surface for 10-15 minutes at 5 μL/min
    • Monitor immobilization level in real-time until desired RU is achieved
  • Surface Blocking:

    • Inject 1.0 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate remaining activated groups
    • Wash surface with three rapid injections of regeneration solution to remove non-covalently bound protein
  • Reference Surface Preparation:

    • Prepare a reference flow cell using the same procedure but without protein immobilization (blank surface)
    • Alternatively, immobilize a non-related protein or use a deactivated surface as reference
Binding Kinetics Assay Development

Instrument Setup and Parameters:

  • Instrument: Biacore T200 or S51 series
  • Temperature: 25°C (controlled)
  • Flow rate: 30 μL/min for kinetics measurements
  • Contact time: 60-120 seconds for association phase
  • Dissociation time: 120-300 seconds for dissociation phase
  • Regeneration: 30-second pulse of appropriate regeneration solution

Sample Preparation:

  • Prepare This compound serial dilutions in running buffer containing 1-5% DMSO to maintain solubility

    • Recommended concentration range: 0.1 nM to 10 μM (3.16-fold serial dilutions)
    • Include a DMSO-only sample as zero concentration control
    • Prepare fresh dilutions immediately before analysis to prevent compound degradation
  • Buffer Matching:

    • Ensure identical DMSO concentration in all samples and running buffer
    • Degas all solutions before use to prevent air bubble formation

Kinetic Measurement Procedure:

  • System Equilibration:

    • Prime system with running buffer until stable baseline achieved (±1 RU/min)
    • Perform start-up cycles with regeneration until sensorgram stability confirmed
  • Multi-cycle Kinetics:

    • Inject this compound samples in random order from lowest to highest concentration
    • Use single concentration per cycle with regeneration between cycles
    • Include duplicate injections of mid-range concentrations for reproducibility assessment
  • Data Collection:

    • Record sensorgrams for all concentrations including reference surface subtraction
    • Ensure sufficient dissociation phase to accurately determine off-rate
Data Analysis and Quality Control

Binding Model Selection:

  • Reference Subtraction:

    • Subtract reference flow cell sensorgram from active flow cell
    • Subtract blank injection (0 nM this compound) to account for buffer effects and instrument drift
  • Binding Model Fitting:

    • Apply 1:1 Langmuir binding model for initial fitting
    • Evaluate residual plots for systematic deviations that may indicate alternative binding mechanisms
    • For complex binding, consider two-state or bivalent analyte models

Kinetic Parameter Calculation:

  • Use global fitting algorithms to simultaneously analyze all concentrations
  • Calculate association rate (kₐ), dissociation rate (k𝚍), and equilibrium dissociation constant (K𝙳 = k𝚍/kₐ)
  • Report chi-squared (χ²) values and residuals to assess fit quality

Table 2: SPR Binding Kinetics of this compound with BRPF1 Bromodomain

Parameter Value Unit Description
kₐ (Association rate) ~10⁴-10⁵ M⁻¹s⁻¹ Rate constant for complex formation
k𝚍 (Dissociation rate) ~10⁻³-10⁻² s⁻¹ Rate constant for complex dissociation
K𝙳 (Equilibrium constant) ~0.078-0.186 μM Measure of binding affinity
Rmax (Maximum response) Variable RU Proportional to immobilized protein activity
Chi-squared (χ²) <10% of Rmax RU Goodness of fit parameter

Orthogonal Binding Assays for Validation

Isothermal Titration Calorimetry (ITC)

Experimental Design:

  • Instrument: VP-ITC micro-calorimeter (MicroCal)
  • Cell: BRPF1 bromodomain at 10-50 μM in buffer (20 mM Hepes pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
  • Syringe: this compound at 10-20 times higher concentration than protein
  • Temperature: 288.15 K
  • Injection scheme: Initial injection of 2 μL followed by 8-12 injections of 8-10 μL
  • Reference: Buffer in reference cell or protein-free solution

Data Analysis:

  • Integrate raw heat data and subtract dilution heats
  • Fit to single-site binding model using Origin software
  • Exclude first injection from analysis due to diffusion artifacts
  • Determine stoichiometry (N), enthalpy (ΔH), entropy (ΔS), and binding constant (K𝚊) [6]
Cellular Target Engagement Assays

Fluorescence Recovery After Photobleaching (FRAP):

  • Transfert U2OS cells with GFP-tagged BRPF1 constructs
  • Treat with 2.5 μM SAHA for 6 hours to increase global histone acetylation
  • Add this compound (1 μM or 5 μM) 1 hour before imaging
  • Bleach nuclear fluorescence and monitor recovery half-time
  • Compare recovery rates between treated and untreated cells to assess chromatin binding disruption [6]

NanoBRET Target Engagement:

  • Co-transfect U2OS cells with Histone H3.3-HaloTag and NanoLuc-BRPF1
  • Replace media with phenol red-free DMEM with 4% FBS after 20 hours
  • Add 100 nM NanoBRET 618 fluorescent ligand for experimental samples
  • Treat with increasing this compound doses (or OF-1 as control)
  • Add furimazine substrate 5 minutes before reading
  • Calculate corrected BRET ratio (610 nm/450 nm emission) and express as milliBRET units (mBU)
  • Determine relative IC₅₀ values by nonlinear regression [6]

Therapeutic Applications in Cancer Models

Overcoming Taxol Resistance in Triple-Negative Breast Cancer

Recent research has demonstrated the therapeutic potential of BRPF1 inhibition in combination with chemotherapy. In Taxol-resistant TNBC models, BRPF1 was identified as a key epigenetic regulator of chemoresistance through chromatin-focused genetic and chemical screens [3] [4]. The molecular mechanism involves:

  • Direct regulation of ABCB1 expression: BRPF1 binds directly to the ABCB1 promoter, enhancing expression of this multidrug efflux transporter
  • Ribosome biogenesis modulation: BRPF1 inhibition negatively impacts ribosome biogenesis-related gene sets, reducing global protein translation
  • Sensitization to chemotherapy: BRPF1 knockout or pharmacological inhibition with this compound sensitizes resistant cells to Taxol

Combination Therapy Protocol:

  • Cell lines: Taxol-resistant SUM159PT TNBC cells (T1-160 and T2-450)
  • This compound treatment: 1-10 μM concentration range
  • Taxol treatment: Serial dilutions (starting from 10 μM to 0.1 nM)
  • Incubation time: 72 hours
  • Viability assessment: CellTiter-Glo luminescence assay
  • Data analysis: GraphPad Prism for IC₅₀ determination [3]

Table 3: BRPF1 Inhibitors in Preclinical Development

Compound Target Specificity K𝙳 (μM) Cellular Activities Therapeutic Applications
This compound BRPF1-selective 0.078-0.186 Disrupts BRPF1-histone H3.3 interaction; sensitizes to Taxol TNBC, chemoresistance reversal
OF-1 Pan-BRPF ~0.1 Similar to this compound; used in combination studies TNBC, AML
GSK6853 BRPF1B-selective 0.078 Reference compound for comparison Oncology research
NI-57 Pan-BRPF 0.086 Alternative chemotype for validation studies Oncology research

Advanced Applications and Emerging Technologies

AI-Driven Hit Identification for BRPF1b

Recent advances combine artificial intelligence with biophysical methods to accelerate BRPF1 inhibitor discovery:

Molecular Pool-based Active Learning (MolPAL):

  • Virtual screening of ~25 million compounds using cloud computing
  • Docking of only ~1% of entire collection through active learning
  • Cheminformatic triage to identify diverse, lead-like virtual hits
  • Prediction of binding topologies without requiring new protein-ligand structures [8]

Biophysical Hit Confirmation Workflow:

  • Primary Screening: Grating-Coupled Interferometry (GCI) with WaveRAPID technology
    • Single concentration screening (100 μM)
    • Identification of binders through kinetic analysis
  • Orthogonal Validation: Differential Scanning Fluorimetry (DSF)
    • Thermal shift assessment (ΔTm > ±4°C indicates strong binding)
  • Binding Topology: Ligand-observed NMR
    • 1D, STD, waterLOGSY, and CPMG methods
    • Verification of MolPAL-predicted docking poses
  • ADMET Profiling: Metabolic stability, plasma protein binding, CYP450 inhibition [8]
Structural Biology and Mechanism of Action

BRPF1 Bromodomain Structure Characterization:

  • X-ray Crystallography: Determination of histone H3-PZP complex structure
  • NMR Spectroscopy: Mapping of interaction surfaces and dynamics
  • CUT&RUN-qPCR: Confirmation of direct binding to ABCB1 promoter in cellular context [1] [4]

The following diagram illustrates the experimental workflow for comprehensive characterization of this compound binding to BRPF1:

Conclusion and Future Perspectives

References

Comprehensive Research Guide for PFI-4: Solubility, Storage, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFI-4

This compound is a potent, selective, and cell-permeable chemical probe that inhibits the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. It demonstrates high selectivity for BRPF1B over other bromodomain-containing proteins, making it a valuable tool for investigating the biological functions of BRPF1 and its associated complexes in epigenetic regulation [1] [2]. This compound functions by displacing the BRPF1 bromodomain from histone H3.3, thereby modulating chromatin structure and gene expression [1]. Its primary research applications include exploring the functional mechanisms of the HBO1/BRPF1 complex and studying related biological processes such as bone loss and osteolytic malignant bone lesions [2].

Physical Properties, Solubility, and Storage

Basic Chemical Properties

The following table summarizes the fundamental chemical characteristics of this compound:

Property Value
Chemical Formula C₂₁H₂₄N₄O₃ [1] [2]
Molecular Weight 380.44 g/mol [1] [2]
CAS Number 900305-37-5 [1] [2]
Appearance Light green to green solid [2]
Solubility Profile

This compound exhibits varying solubility in different solvents, which is critical for preparing stock solutions for experiments. The table below details its solubility:

Solvent Solubility Notes
DMSO 17-26 mg/mL (44.68 - 68.34 mM) [1] [2] Primary solvent for stock solutions. Hygroscopic DMSO may reduce solubility; use fresh DMSO.
Ethanol 5 mg/mL (13.14 mM) [1] Suitable for dilution of stock solutions.
Water Insoluble [1] [2] Not recommended for direct solubilization.
In Vivo Formulations ≥ 5 mg/mL in CMC-Na [1] Forms a homogeneous suspension for animal studies.
Storage and Stability

Proper storage is essential for maintaining the stability and activity of this compound.

Form Temperature Shelf Life Instructions
Powder -20°C 3 years [2] Protect from light and moisture.
4°C 2 years [2]
DMSO Stock Solution -80°C 2 years [2] Aliquot to avoid repeated freeze-thaw cycles.
-20°C 1 year [2]
Shipping Room Temperature Stable [1] No cooling measures required.

Biological Activity and Selectivity Profile

This compound is characterized by its potent and selective inhibition of the BRPF1 bromodomain. The following table summarizes its published IC₅₀ values against different bromodomains:

Target IC₅₀ (Cell-Free Assay) Selectivity Note
BRPF1 80 nM [1] [3] / 172 nM [2] Primary target, high potency.
BRPF2 7.9 μM [1] [3] / 3.517 μM [2] >40-fold selectivity over BRPF1.
BRPF3 >10 μM [1] [2] [3] Minimal activity.
BRD4(1) >10 μM [2] Minimal activity.
TRIM24 (TIF1α) >10 μM [2] Minimal activity.

Note: The variation in reported IC₅₀ for BRPF1 may be attributed to differences in assay conditions or methodologies between laboratories.

Experimental Protocols

Preparation of Stock Solutions
4.1.1 Standard 10 mM Stock Solution in DMSO

This concentrated stock is ideal for most in vitro applications.

  • Weigh 3.8 mg of this compound solid powder.
  • Add 1.0 mL of fresh, anhydrous DMSO directly to the vial.
  • Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved, yielding a clear solution.
  • Aliquot into small, single-use volumes to minimize freeze-thaw cycles.
  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years [2].
In Vitro Cellular Assays
4.2.1 Inhibition of Human Osteoclast Differentiation

This protocol outlines the use of this compound to study its effect on osteoclast differentiation [2].

  • Culture human osteoclast precursors in appropriate medium.
  • Treat with this compound at a final concentration of 1.25 µM.
  • Incubate for 7 or 11 days, refreshing the medium and compound as needed.
  • Assess differentiation and function through markers such as MMP9 secretion, which is significantly reduced by this compound treatment [2].
Biophysical and Binding Assays

The following diagram illustrates the workflow for key biophysical assays used to characterize this compound binding to the BRPF1 bromodomain, based on methodologies from the SGC [4].

G Start Start Assay Setup Protein Prepare Hist-tagged BRPF1 and Biotinylated Acetylated Peptide Start->Protein Compound Prepare this compound Serial Dilutions Start->Compound Mix Combine Protein, Peptide, and this compound in Assay Plate Protein->Mix Compound->Mix Incubate Incubate at RT for 30 min Mix->Incubate Beads Add Streptavidin Donor and Nickel Acceptor Beads Incubate->Beads Read Read Plate using AlphaScreen Detection Beads->Read Analyze Calculate IC₅₀ from Normalized Data Read->Analyze

Workflow for AlphaScreen Assay to determine this compound's IC₅₀ [4].

4.3.1 AlphaScreen Binding Assay

This protocol is used to determine the IC₅₀ of this compound for BRPF1 and related bromodomains [4].

  • Reagents: Histidine-tagged BRPF1 protein, biotinylated acetylated histone peptide (e.g., H3.3), this compound serial dilutions, Streptavidin-coated donor beads, Nickel chelate acceptor beads.
  • Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.
  • Procedure:
    • In a 384-well plate, add the assay buffer.
    • Add the biotinylated peptide and His-tagged protein to final concentrations of 25-100 nM.
    • Add this compound in a serial dilution (e.g., 11-point, 1:2 dilution).
    • Seal the plate and incubate for 30 minutes at room temperature.
    • Under low light, add a mixture of donor and acceptor beads (final 12.5 µg/mL each).
    • Foil-seal the plate, incubate for 60 minutes at room temperature.
    • Read the plate using an AlphaScreen-compatible reader.
    • Normalize data against DMSO controls and calculate IC₅₀ values using software like GraphPad Prism.
In Vivo Administration

For animal studies, this compound can be administered using different formulations. Below are two validated protocols for preparing in vivo dosing solutions [2].

4.4.1 Protocol 1: Solution for Intraperitoneal or Intravenous Injection

This protocol yields a clear solution suitable for injection.

  • Prepare a DMSO stock solution at 10.0 mg/mL.
  • Add 100 µL of the DMSO stock to 400 µL of PEG300. Mix evenly until clear.
  • Add 50 µL of Tween-80 to the mixture. Mix evenly until clear.
  • Add 450 µL of saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL.
  • Use the solution immediately for the best results [2].
4.4.2 Protocol 2: Homogeneous Suspension for Oral Gavage

This protocol is used when a non-DMSO based formulation is preferred.

  • Add 5 mg of this compound powder to a vial.
  • Add 1 mL of carboxymethyl cellulose sodium salt (CMC-Na) solution.
  • Vortex vigorously to mix evenly and obtain a homogeneous suspension with a final concentration of 5 mg/mL [1].

Technical Considerations and Troubleshooting

  • Solubility Issues: If this compound does not dissolve completely in DMSO, briefly warm the tube to 37°C and vortex. Using freshly opened, anhydrous DMSO is critical as hygroscopic DMSO absorbs moisture and can reduce solubility [1] [2].
  • Cell Permeability: this compound is cell-permeable. Effective cellular activity is typically observed in the low micromolar range (e.g., 1-5 µM) [2] [4].
  • Selectivity Validation: The high selectivity of this compound for BRPF1 over BRPF2/3 and other bromodomains like BRD4 makes it an excellent chemical probe. Always include control compounds in experimental designs to confirm on-target effects [1] [2].

References

Conceptual Workflow for a NanoBRET Chromatin Binding Assay

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the core principle of using NanoBRET to study how PFI-4 inhibits the interaction between a bromodomain-containing protein (like BRPF1) and its acetylated histone binding partner on chromatin.

G cluster_1 Fusion Constructs cluster_2 NanoBRET Assay Principle Histone Histone H4 (Acetylated Lysines) HaloTag HaloTag Protein (Acceptor) Histone->HaloTag Bromo Bromodomain Protein (e.g., BRPF1) NanoLuc NanoLuc Luciferase (Donor) Bromo->NanoLuc A Interaction brings Donor & Acceptor close NanoLuc->A HaloTag->A PFI4 This compound Inhibitor C This compound disrupts interaction (BRET Signal Decreases) PFI4->C Competes B Energy Transfer (BRET Signal) A->B B->C Disrupts

This compound Inhibitor Profile and Key Assay Parameters

To successfully employ this compound in your assays, understanding its biochemical profile and the required assay components is crucial. The following tables summarize this essential information.

Table 1: Biochemical Profile of this compound [1]

Parameter Value Method/Notes
Target BRPF1B Bromodomain High selectivity for the B-isoform [1].
Affinity (K_D) 13 ± 1 nM Isothermal Titration Calorimetry (ITC) [1].
IC₅₀ 172 nM ALPHAscreen assay (tetra-acetylated H4 peptide) [1].
Selectivity >60-fold vs. BRPF2, >180-fold vs. CECR2 ITC; minimal off-target binding [1].

Table 2: Key Components for a BRPF1/Histone NanoBRET Assay [2]

Component Description Purpose / Example
Donor Plasmid NanoLuc-BRPF1 Fusion N-terminal fusion to full-length BRPF1 or its bromodomain only [2].
Acceptor Plasmid Histone H4-HaloTag Fusion Full-length histone H4 for studying native chromatin interactions [2].
Detection Reagent NanoBRET Nano-Glo Substrate + HaloTag NanoBRET 618 Ligand Provides furimazine substrate and the fluorescent acceptor ligand [3] [4].
Cell Line HEK293 Commonly used; amenable to transient transfection [4].
Positive Control This compound Validated, potent inhibitor for BRPF1B [1].

Detailed Experimental Protocol

This protocol adapts the commercially available NanoBRET Bromodomain/Histone Interaction Assay system for use with the chemical probe this compound [2].

Part 1: Cell Seeding and Transfection
  • Cell Culture: Maintain HEK293 cells in an appropriate medium (e.g., MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂ [4].
  • Seeding: One day before transfection, seed cells into a 6-well plate at a density of 800,000 cells per well in 2 mL of culture medium. Allow cells to attach for 4-6 hours [4].
  • Transfection Mixture: For each well to be transfected, prepare two sterile tubes:
    • Tube A (Donor + Acceptor): Dilute 0.002 μg of NanoLuc-BRPF1 donor DNA and 2 μg of Histone H4-HaloTag acceptor DNA in 100 μL of Opti-MEM reduced-serum medium [4]. The acceptor-to-donor ratio is critical and should be optimized, but a 10:1 ratio is a good starting point [5] [2].
    • Tube B (Donor Control): Dilute 0.002 μg of NanoLuc-BRPF1 donor DNA and 2 μg of an empty HaloTag vector (negative control) in 100 μL of Opti-MEM.
  • Transfection: Add 8 μL of FuGENE HD or 4K Transfection Reagent to each tube, mix, and incubate for 10-20 minutes at room temperature. Add the mixture dropwise to the cells [4].
  • Incubation: Incubate transfected cells for 20-24 hours to allow for protein expression [4].
Part 2: Assay Setup and Compound Treatment
  • Cell Preparation: The next day, aspirate the media, rinse cells with PBS, and trypsinize. Resuspend the cells in Opti-MEM supplemented with 4% FBS and count them [4].
  • Acceptor Labeling: Pellet the cells and resuspend them at a density of 200,000 cells/mL in Opti-MEM + 4% FBS. Add the HaloTag NanoBRET 618 Ligand to the cell suspension to a final concentration of 100 nM. Incubate for 20 hours at 37°C and 5% CO₂ to ensure complete labeling of the HaloTag-histone fusion protein [4].
  • Compound Treatment:
    • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.5% [6].
    • Plate the labeled cells into a solid white 96-well or 384-well microplate at 90-100 μL per well.
    • Add 10 μL of the this compound dilution (or DMSO control) to the cells, creating the desired final inhibitor concentrations. Include a control with a known pan-BRPF inhibitor (like OF-1) for comparison [1].
  • Incubation: Incubate the assay plate for 4-6 hours (or overnight) at 37°C and 5% CO₂ to allow the compound to engage the target and disrupt the interaction.
Part 3: NanoBRET Signal Detection and Analysis
  • Signal Detection: Just before reading, add 25 μL of a 5X solution of NanoBRET Nano-Glo Substrate (diluted in Opti-MEM) to each well. Mix the plate on an orbital shaker for 30 seconds [4].
  • Plate Reader Setup: Immediately read the plate using a compatible microplate reader (e.g., SpectraMax i3x or Paradigm) equipped with the appropriate filters [4]:
    • Donor Emission: 460 nm filter.
    • Acceptor Emission: 610 nm or 618 nm filter.
    • Integration Time: 1000 ms.
  • Data Calculation:
    • The NanoBRET ratio is calculated as (Emission at 610 nm / Emission at 460 nm) [4].
    • The results are often expressed in milliBRET units (mBU), where 1 mBU = 1000 × (Acceptor Emission / Donor Emission) [7].
    • Plot the NanoBRET ratio against the logarithm of the this compound concentration to generate a dose-response curve. Fit the data with a 4-parameter logistic (4PL) model to determine the IC₅₀ value for this compound in the cellular context.

Critical Technical Considerations

  • Expression Level: A key advantage of the NanoBRET system is its sensitivity. The donor and acceptor fusion proteins can be expressed at near-endogenous levels, which helps maintain physiological relevance and avoids artifacts from overexpression [5] [6].
  • Assay Specificity: Always perform a donor saturation assay. Transfert a constant amount of donor plasmid with increasing amounts of acceptor plasmid. A specific, saturable interaction will produce a hyperbolic curve, while non-specific associations will appear linear [2].
  • Instrumentation: Ensure your plate reader is properly configured for NanoBRET. Using a dedicated NanoBRET optical cartridge or the correct emission filters (~460 nm and ~610 nm) is essential for achieving a high signal-to-background ratio [4] [8].
  • This compound Specificity: this compound is highly selective for the BRPF1B isoform. Be aware that alternative splicing generates a BRPF1A isoform with a 6-residue insert in the ZA-loop, which prevents binding to both acetylated histones and inhibitors like this compound [1].

References

TRAP in Osteoclast Biology and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Tartrate-Resistant Acid Phosphatase (TRAP), encoded by the Acp5 gene, is a definitive histochemical marker for osteoclasts [1] [2]. Its expression is dramatically up-regulated during osteoclast differentiation and is a key indicator of osteoclastic bone resorption activity [1] [3] [2].

The regulation of TRAP expression is tightly linked to the RANKL signaling pathway, which is central to osteoclast differentiation and activity. The diagram below illustrates this pathway and the potential point of investigation for PFI-4.

G RANKL RANKL RANK RANK (Receptor) RANKL->RANK Signaling Intracellular Signaling (c-Fos induction) RANK->Signaling NFATc1 NFATc1 Activation (Master Regulator) Signaling->NFATc1 TargetGenes Osteoclast Genes NFATc1->TargetGenes TRAP TRAP Expression TargetGenes->TRAP Includes Acp5 IL4 IL-4 STAT6 STAT6 IL4->STAT6 STAT6->NFATc1 Suppresses PFI4 This compound (BET Inhibitor) Epigenetics Epigenetic Regulation PFI4->Epigenetics Epigenetics->NFATc1 Epigenetics->TargetGenes

Key regulatory insights from the literature include:

  • Transcriptional Complex: The TRAP promoter is directly regulated by a complex of transcription factors, including NFATc1 (the master regulator of osteoclastogenesis), MITF, and PU.1 [1]. Their cooperative binding is crucial for high-level TRAP expression during differentiation.
  • Inhibition by IL-4: The cytokine IL-4 inhibits RANKL-induced osteoclast formation and TRAP expression. It acts through STAT6 to suppress the expression of c-Fos and NFATc1, thereby indirectly repressing TRAP promoter activity [1].
  • Role of this compound: this compound is a bromodomain inhibitor that targets the BET family of proteins, which recognize acetylated lysines on histones. While not detailed in the search results, its potential mechanism is included in the diagram. By disrupting the reading of epigenetic marks, this compound is likely to interfere with the transcriptional activation of key osteoclast genes like Acp5 (TRAP) and Nfatc1, potentially mimicking the suppressive effects seen with IL-4.

Advanced TRAP Staining & Quantification Protocols

Selecting the right TRAP detection method is critical for your research. The table below summarizes key parameters for different approaches.

Method Key Feature Primary Use Compatible Mounting Detection Mode
NewFuchsin TRAP [4] [5] Organic solvent-resistant dye Histological sections (paraffin/plastic) Non-aqueous (e.g., Marinol) Colorimetric & Fluorescent
ELF97 TRAP [3] [2] Fluorescent precipitate Whole-mount tissues & larvae Aqueous (Glycerol) Fluorescent
Conventional Colorimetric [6] [2] Fast Red Violet LB salt Cell cultures & tissue sections Aqueous (Glycerol) Colorimetric
Soluble TRAP Assay [6] Kinetic activity measurement Conditioned media from cell culture Not Applicable Absorbance (520 nm)
Protocol: NewFuchsin TRAP Staining for High-Quality Sections

This recently published method overcomes a major limitation of conventional TRAP staining by allowing dehydration and permanent mounting, leading to superior image quality and long-term preservation [4] [5].

Workflow Overview:

  • Step 1: Prepare decalcified, paraffin-embedded bone sections.
  • Step 2: Deparaffinize and hydrate slides through xylene and ethanol series.
  • Step 3: Prepare staining working solution:
    • Mix 10 µL of 0.5% NewFuchsin (in 2M HCl) with 10 µL of 0.4% Sodium Nitrite. Wait 1 minute.
    • Add 1 mL of TRAP Buffer (50 mM sodium tartrate, 45 mM sodium acetate, pH ~5.0).
    • Add 10 µL of 5% Naphthol AS-BI Phosphate solution and mix.
  • Step 4: Apply working solution to sections. Incubate at room temperature for 10-20 minutes. Protect from light.
  • Step 5: Rinse with tap water.
  • Step 6 (Optional): Counterstain with Mayer's Hematoxylin.
  • Step 7: Dehydrate through ethanol series, clear in xylene, and mount with a non-aqueous mounting medium.
Protocol: Soluble TRAP Quantification for Drug Screening

This kinetic assay is ideal for quantitatively assessing osteoclastogenesis in response to drug treatments like this compound, as it is scalable, cost-effective, and allows longitudinal tracking from the same culture [6].

Workflow Overview:

  • Differentiate Osteoclasts: Generate osteoclasts from precursor cells (e.g., RAW 264.7 or bone marrow monocytes) using M-CSF and RANKL in a 96-well plate. Include treatment groups with this compound.
  • Collect Supernatant: At desired time points (e.g., 72-96 hours), carefully remove 100 µL of cell culture supernatant from each well.
  • Prepare TRAP Stain: Combine reagents to create a solution containing sodium acetate (0.1 M, pH 5.0), tartaric acid (50 mM), naphthol AS-MX phosphate (5 µL/mL), and Fast Red Violet LB salt (0.6 mg/mL).
  • Run Kinetic Assay: Add 100 µL of TRAP stain to 100 µL of supernatant in a new 96-well plate. Immediately place the plate in a pre-warmed (37°C) plate reader.
  • Measure and Analyze: Program the reader to measure absorbance at 520 nm every 2 minutes for 180 minutes. The rate of increase in absorbance is proportional to TRAP enzyme activity. Data can be analyzed by calculating the Area Under the Curve (AUC) for the reaction kinetics.

Application Notes for this compound Research

When integrating these protocols into your study of this compound, consider the following points:

  • Experimental Design: Use the soluble TRAP assay for initial dose-response and time-course experiments to efficiently determine the optimal concentration and timing of this compound's inhibitory effect on osteoclast differentiation.
  • Mechanistic Confirmation: Follow up with NewFuchsin or ELF97 staining on bone cell cultures or co-culture systems to visually confirm the reduction in TRAP-positive multinucleated osteoclasts and observe any changes in their morphology and resorptive activity.
  • Pathway Analysis: To delve into mechanism, your subsequent experiments could analyze how this compound treatment affects the mRNA and protein levels of key transcription factors such as NFATc1 and c-Fos [1], which sit upstream of TRAP in the signaling cascade.

Reference List

The following references provided the information for this application note and represent valuable sources for further detail.

  • Kim, H., et al. (2009). Complex Regulation of Tartrate-resistant Acid Phosphatase (TRAP) Expression by Interleukin-4. Journal of Biological Chemistry, 284(47), 32968–32979. PMC2781712
  • Nakamura, T., et al. (2024). Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing. MethodsX, 14, 103136. PMC11750265
  • Roosma, J., et al. (2025). Soluble TRAP quantification as a measure of osteoclastogenesis. protocols.io. dx.doi.org/10.17504/protocols.io.dm6gpz7xdlzp/v1
  • Lau, B. W., et al. (2022). Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity. European Journal of Histochemistry, 66(2), 3369. PMC8992378

References

Application Note: Assessing PFI-4 Effects with CCK-8 Assay

Author: Smolecule Technical Support Team. Date: February 2026

This document details the application of the Cell Counting Kit-8 (CCK-8) to evaluate the effect of the small-molecule inhibitor PFI-4 on cell viability, specifically in the context of drug-resistant cancer models [1].

  • This compound and Research Context: this compound is an epigenetic small-molecule inhibitor used in chemical screens to identify therapeutic strategies against drug-resistant cancers [1]. The CCK-8 assay is ideal for this application due to its high sensitivity, low cytotoxicity, and simple procedure, allowing for long-term incubation (24-48 hours) to monitor slow-acting compounds [2] [3] [4].
  • Mechanism of CCK-8: The assay uses a water-soluble tetrazolium salt, WST-8. In viable cells, cellular dehydrogenases reduce WST-8 to an orange-colored, water-soluble formazan dye. The amount of formazan produced, measured by its absorbance at 450-460 nm, is directly proportional to the number of living cells [2] [4] [5].
  • Key Advantages over MTT: Unlike the MTT assay, the CCK-8 does not require a solubilization step, uses a single ready-to-use reagent, is non-toxic to cells, and offers higher sensitivity [2] [4] [5].

Experimental Protocol

Below is a step-by-step protocol for using the CCK-8 assay to test this compound cytotoxicity, adapted from established screening methodologies [2] [1] [4].

Workflow Overview

The following diagram illustrates the complete experimental workflow:

Start Start Experiment Plate Seed cells in 96-well plate Start->Plate Treat Add this compound and other inhibitors Plate->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add Add CCK-8 reagent Incubate->Add Incubate2 Incubate (1-4 hours) Add->Incubate2 Read Measure absorbance at 450 nm Incubate2->Read Analyze Analyze cell viability data Read->Analyze

Materials and Reagents
  • Cell Lines: The protocol can be applied to various cell lines. The source study used triple-negative breast cancer models MDA-MB-436 and Hs 578T [1].
  • This compound Solution: Prepare a stock solution in DMSO. A standard storage concentration is 50 mM [1].
  • CCK-8 Reagent: Commercially available from suppliers like Dojindo, Boster Bio, Sigma-Aldrich, and AAT Bioquest [2] [3] [6].
  • Equipment: CO₂ incubator, microplate reader (absorbance, 450 nm), 96-well cell culture plate, multi-channel pipettes, sterile tips [4].
Step-by-Step Procedure
  • Cell Seeding

    • Harvest cells in the logarithmic growth phase and prepare a single-cell suspension.
    • Seed cells into a 96-well plate at an optimal density. A density of 1,000 to 25,000 cells per well in 100 µL of culture medium is a common range, but this should be optimized for your specific cell line [2] [4]. Include blank wells with medium only.
  • Cell Treatment (this compound Exposure)

    • Pre-incubate the plate in a humidified incubator (37°C, 5% CO₂) for 12-24 hours to allow cells to adhere and resume growth.
    • Add this compound to the test wells. In the referenced study, a library of epigenetic inhibitors, including this compound, was screened at various concentrations to test their effect on drug-resistant cells [1]. A dilution series of this compound is recommended for a dose-response curve.
    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
  • CCK-8 Reagent Addition and Incubation

    • At the end of the treatment period, add 10 µL of CCK-8 reagent directly to each well containing 100 µL of medium. Gently swirl the plate to ensure thorough mixing.
    • Return the plate to the incubator for 1 to 4 hours. Monitor the color development; incubation time may vary based on cell type and density.
  • Absorbance Measurement

    • After incubation, measure the absorbance of each well at 450 nm using a microplate reader. Use the medium-only wells as a blank.
Data Analysis and Interpretation
  • Calculate the average absorbance for each test group (including a control group with cells but no drug treatment).
  • Cell Viability (%) can be calculated using the formula: (ODₜₑₛₜ - ODᵦₗₐₙₖ) / (OD꜀ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%
    • ODₜₑₛₜ = Absorbance of this compound treated wells
    • OD꜀ₒₙₜᵣₒₗ = Absorbance of control wells (untreated cells)
    • ODᵦₗₐₙₖ = Absorbance of medium-only wells
  • Plot cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Key Technical Considerations

For a successful assay, keep the following points in mind:

Consideration Recommendation & Rationale
Cell Seeding Density Optimize density for your cell line; too many cells can lead to over-confluency and reduced linear range, too few can reduce signal [2] [4].
Solvent Control The final concentration of DMSO (from this compound stock) should be kept low (typically ≤0.1-1.0%) and matched in control wells [1].
Phenol Red Culture media containing phenol red can be used, as its absorbance can be subtracted with the blank [2] [4].
Assay Validation For cytotoxicity studies, consider pairing CCK-8 (which measures metabolic activity) with a direct cell death assay like LDH release to confirm results [3].
Reagent Stability CCK-8 is stable at 4°C for up to one year. Protect from light. Avoid repeated freeze-thaw cycles [3] [4].

Troubleshooting Common Issues

  • High Background Noise: Ensure the CCK-8 reagent is not contaminated. Use a fresh reagent aliquot and check for microbial growth in media [4].
  • Low Signal/Color Development: This may indicate low cell viability or metabolic activity. Confirm cells are healthy and in the log growth phase at the start of the assay. Optimize incubation time with CCK-8; some primary or slow-metabolizing cells may require longer than 4 hours.
  • High Variation Between Replicates: Ensure a homogeneous cell suspension when seeding. Use multi-channel pipettes for consistent liquid handling [4].

References

Comprehensive Application Notes and Protocols: PFI-4 qPCR Analysis of Osteoclast Genes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFI-4 and Osteoclast Biology

Osteoclasts are specialized bone-resorbing cells derived from the monocyte-macrophage lineage that play essential roles in bone remodeling and metabolic bone diseases. The differentiation of osteoclasts from myeloid precursors is primarily driven by the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, which activates a cascade of transcriptional regulators. Recent epigenetic research has identified bromodomain-containing proteins as critical regulators of gene expression during osteoclastogenesis, making them attractive therapeutic targets for bone-related pathologies. This compound is a highly selective chemical probe targeting the BRPF1B (Bromodomain and PHD Finger Containing Protein 1B) isoform, with demonstrated potency (K_D = 13 ± 1 nM) and selectivity (60-fold over BRPF2, 180-fold over CECR2) [1]. This inhibitor specifically disrupts the interaction between BRPF bromodomains and acetylated histone marks, thereby modulating the transcriptional programs essential for osteoclast differentiation and function.

The BRPF proteins function as scaffolding components in MOZ/MORF histone acetyltransferase complexes, which regulate chromatin structure and gene expression. Alternative splicing generates two BRPF1 isoforms: the inhibitor-sensitive BRPF1B isoform and the BRPF1A isoform that contains a six-residue insert in the ZA-loop that prevents binding to inhibitors [1]. Research has demonstrated that pan-BRPF bromodomain inhibitors, including this compound, significantly impair RANKL-induced differentiation of both murine and human primary monocytes into bone-resorbing osteoclasts by repressing transcriptional programs required for osteoclastogenesis [1]. This application note provides detailed methodologies for implementing this compound in studies investigating osteoclast biology, with optimized protocols for gene expression analysis using quantitative PCR (qPCR).

Validated Reference Genes for Osteoclast qPCR Studies

Appropriate normalization is critical for obtaining accurate and reproducible qPCR results in osteoclast differentiation studies. Not all commonly used reference genes maintain stable expression during osteoclastogenesis, and their improper selection can significantly skew data interpretation. Comprehensive research has systematically evaluated candidate reference genes in mouse osteoclasts, macrophages, and osteoblasts, identifying optimal normalization strategies for each cell type [2] [3].

Table 1: Expression Stability of Candidate Reference Genes in Mouse Osteoclasts

Gene Symbol Gene Name Function Expression Stability (Rank) Suitability
HMBS Hydroxymethylbilane synthase Heme synthesis 1 Excellent
B2M β-2-microglobulin MHC class I component 2 Excellent
ACTB β-actin Cytoskeletal structure 3 Good
HPRT1 Hypoxanthine guanine phosphoribosyl transferase 1 Purine synthesis 4 Moderate
GAPDH Glyceraldehyde-3-phosphate dehydrogenase Glycolysis 5 Poor
18S 18s Ribosomal RNA Ribosomal subunit 6 Poor

The most stably expressed genes in osteoclasts are HMBS and B2M, with ACTB providing additional stability when included in a normalization factor [2] [3]. Notably, 18S and GAPDH demonstrated significant regulation during osteoclast differentiation, making them unsuitable as single reference genes. For optimal normalization in osteoclast studies, the geometric mean of HMBS, B2M, and ACTB provides a robust normalization factor that accounts for potential variations in cDNA input and reverse transcription efficiency [2].

Table 2: Primer Sequences for Reference Gene Analysis

Gene Symbol Forward Primer (5'→3') Reverse Primer (5'→3') Amplicon Size (bp) PCR Efficiency
HMBS GAGTCTAGATGGCTCAGATAGCATGC CCTACAGACCAGTTAGCGCACATC 250 94%
B2M CTGCTACGTAACACAGTTCCACCC CATGATGCTTGATCACATGTCTCG 241 96%
ACTB CTCTGGCTCCTAGCACCATGAAGA GTAAAACGCAGCTCAGTAACAGTCCG 200 94%
HPRT1 GAGGAGTCCTGTTGATGTTGCCAG GGCTGGCCTATAGGCTCATAGTGC 173 95%
GAPDH ACAGTCCATGCCATCACTGCC GCCTGCTTCACCACCTTCTTG 266 95%
18S CTTAGAGGGACAAGTGGCG ACGCTGAGCCAGTCAGTGTA 107 95%

All primer pairs listed in Table 2 have been validated with PCR efficiencies ranging from 94-96%, with R² values ≥0.99, indicating excellent performance in qPCR assays [2] [3]. Prior to experimental use, researchers should validate these efficiency values in their own laboratory settings, as small variations can occur due to instrumentation and reagent differences.

Osteoclast Differentiation Protocols

Primary Mouse Osteoclast Differentiation

For studies requiring primary osteoclasts, bone marrow-derived macrophages serve as the most physiologically relevant precursor source. This protocol generates functionally active, multinucleated osteoclasts capable of bone resorption:

  • Bone Marrow Macrophage (BMM) Isolation: Flush bone marrow from femurs and tibiae of 8-12 week old mice using α-MEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin [1] [4].
  • Macrophage Expansion: Culture the bone marrow cells in complete medium supplemented with 30 ng/mL M-CSF for 3 days to expand the macrophage population [1].
  • Osteoclast Differentiation: Harvest the M-CSF-expanded BMMs and plate at appropriate densities (1-2×10⁴ cells/cm²) in complete α-MEM medium containing 30 ng/mL M-CSF and 50-100 ng/mL RANKL [1] [4].
  • Medium Refreshment: Replace differentiation medium every 2-3 days until mature multinucleated osteoclasts form (typically 5-7 days).

The progression of differentiation can be monitored by the appearance of multinucleated cells positive for tartrate-resistant acid phosphatase (TRAP) activity, a hallmark osteoclast marker. Mature osteoclasts typically contain 3-20 nuclei and express characteristic osteoclast markers including CTSK (cathepsin K), ACP5 (TRAP), CALCR (calcitonin receptor), and NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1) [5] [4].

RAW264.7 Cell Line Differentiation

The RAW264.7 murine macrophage cell line provides a more accessible and consistent model for osteoclast studies, though with some limitations in physiological relevance:

  • Cell Seeding: Plate RAW264.7 cells at optimal density of 2×10⁴ cells/well in 24-well plates in DMEM with high glucose supplemented with 10% FBS and antibiotics [6].
  • Osteoclast Induction: Treat cells with 50-100 ng/mL RANKL; note that addition of M-CSF provides no enhancement of differentiation in this cell line [6].
  • Medium Refreshment: Replace differentiation medium every other day until multinucleated osteoclasts form (typically 5 days).
  • Quality Assessment: Confirm successful differentiation by TRAP staining and evaluation of multinucleated cell formation.

Table 3: Comparison of Osteoclast Differentiation Systems

Parameter Primary BMMs RAW264.7 Cells
Differentiation Factors M-CSF + RANKL RANKL alone
Time to Maturation 5-7 days 4-5 days
Resorption Capability High (on bone slices) Moderate
Physiological Relevance High Moderate
Inter-donor Variability Present Absent
Required Cell Density 1-2×10⁴ cells/cm² 2×10⁴ cells/well (24-well)
Key Markers CTSK, ACP5, NFATc1, CALCR CTSK, ACP5, NFATc1

qPCR Protocol for Osteoclast Gene Expression Analysis

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Harvest cells at appropriate time points during differentiation (e.g., days 0, 2, 5, and 7). Extract total RNA using TRIzol reagent or column-based kits according to manufacturer's instructions [5]. Include DNase I treatment to eliminate genomic DNA contamination.
  • RNA Quantification and Quality Assessment: Measure RNA concentration using spectrophotometry (NanoDrop) or fluorometry (Qubit). Assess RNA integrity using Agilent Bioanalyzer or by agarose gel electrophoresis; RNA Integrity Number (RIN) >8.0 is recommended for optimal results [5] [7].
  • cDNA Synthesis: Perform reverse transcription using 500-1000 ng of total RNA with oligo(dT) and/or random hexamer primers in a 20 μL reaction volume using high-quality reverse transcriptase. Include a no-reverse transcription control (-RT) for each sample to assess genomic DNA contamination.
Quantitative PCR Setup
  • Reaction Composition: Prepare 10-20 μL reactions containing 1× SYBR Green Master Mix, 200 nM of each forward and reverse primer, and 10-50 ng cDNA template.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes
    • 40 cycles of:
      • Denaturation: 95°C for 15 seconds
      • Annealing/Extension: 60°C for 1 minute
    • Melt curve analysis: 65°C to 95°C with 0.5°C increments
  • Quality Controls: Include no-template controls (NTC) for each primer pair to detect primer-dimer formation or contamination. Run samples in technical triplicates to account for pipetting variability.

This compound Treatment Protocol

Inhibitor Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C for long-term storage to avoid freeze-thaw cycles [1].
  • Working Solution Preparation: Dilute stock solution in culture medium immediately before use to achieve desired final concentrations (typically 1-10 μM for osteoclast studies). Maintain DMSO concentration constant across all treatment groups (≤0.1%).
Treatment Parameters
  • Treatment Timing: For osteoclastogenesis inhibition studies, add this compound simultaneously with RANKL stimulation at the initiation of differentiation [1]. For effects on mature osteoclasts, add this compound after cells are fully differentiated (typically day 5-7).
  • Concentration Range: Based on published research, effective concentrations range from 1-10 μM, with complete inhibition of osteoclastogenesis observed at higher concentrations [1]. Include a vehicle control (DMSO alone) and a positive control (such as other pan-BRPF inhibitors like OF-1 or NI-57) where appropriate.
  • Treatment Duration: Maintain this compound throughout the differentiation period for maximal effect, refreshing with medium changes.

Data Analysis and Interpretation

Normalization and Quantification
  • Normalization Factor Calculation: Calculate the geometric mean of the Ct values from the validated reference genes (HMBS, B2M, and ACTB) for each sample to create a robust normalization factor [2] [3].

  • Relative Quantification: Use the 2^(-ΔΔCT) method to calculate fold changes in gene expression between treatment groups:

    • ΔCT = CT(target gene) - CT(reference geometric mean)
    • ΔΔCT = ΔCT(treatment) - ΔCT(control)
    • Fold change = 2^(-ΔΔCT)
  • Statistical Analysis: Perform analyses on ΔCT values rather than fold changes, as ΔCT values typically follow a normal distribution. Use appropriate statistical tests (e.g., Student's t-test for two groups, ANOVA for multiple groups) with significance set at p < 0.05.

Key Osteoclast Markers for Analysis

When investigating this compound effects on osteoclastogenesis, monitor these critical osteoclast markers:

  • Early Markers: NFATc1 (master transcription factor), c-FOS (AP-1 component)
  • Middle Markers: ACP5 (TRAP), CTSK (cathepsin K)
  • Late Markers: CALCR (calcitonin receptor), MMP9 (matrix metalloproteinase 9), ITGB3 (integrin β3)

This compound treatment is expected to suppress the induction of these osteoclast-specific genes in a dose-dependent manner, with particular potency against late-stage differentiation markers [1].

Experimental Workflow and Mechanism of Action

workflow A Isolate bone marrow macrophages or plate RAW264.7 cells B Begin osteoclast differentiation with RANKL (+ M-CSF for BMMs) A->B C Treat with this compound (1-10 μM) or vehicle control B->C D Culture for 5-7 days refresh medium + treatments every 2-3 days C->D E Harvest cells at timepoints (days 0, 2, 5, 7) D->E F Extract RNA and synthesize cDNA E->F G Perform qPCR with validated reference and target genes F->G H Analyze data using geometric mean of HMBS, B2M, ACTB G->H

Diagram 1: Experimental workflow for this compound treatment and qPCR analysis in osteoclast differentiation studies

mechanism A This compound enters osteoclast precursor cells B Selectively binds to BRPF1B bromodomain (KD = 13 nM) A->B C Disrupts interaction with acetylated histone marks B->C D Inhibits MOZ/MORF HAT complex recruitment C->D E Suppresses transcriptional programs for osteoclastogenesis D->E F Reduces expression of key osteoclast genes (NFATc1, CTSK) E->F G Impairs osteoclast differentiation and bone resorption capacity F->G

Diagram 2: Mechanism of action of this compound in inhibiting osteoclast differentiation

Troubleshooting and Technical Considerations

  • High Variation in Reference Gene Expression: Ensure proper normalization using the geometric mean of multiple validated reference genes (HMBS, B2M, ACTB) rather than a single gene [2].
  • Poor Differentiation Efficiency: Verify RANKL and M-CSF bioactivity through quality control assays. Optimize cell seeding density as overcrowding inhibits multinucleation.
  • Inconsistent this compound Effects: Prepare fresh working solutions from concentrated stocks and ensure thorough mixing in culture medium. Verify DMSO concentrations across treatments.
  • Low RNA Yield from Bone Cultures: When working with osteoclasts differentiated on bone slices, optimize cell recovery methods or use hydroxyapatite-coated plates as an alternative substrate [4].
  • Primer-Dimer Formation in qPCR: Validate primer specificity through melt curve analysis and optimize primer concentrations. Include no-template controls to identify non-specific amplification.

Conclusion

These application notes provide a comprehensive framework for implementing this compound in osteoclast gene expression studies using qPCR. The protocols have been optimized based on current literature to ensure reliable investigation of BRPF bromodomain function in osteoclast biology. By following these standardized methods, researchers can generate reproducible data on the epigenetic regulation of osteoclastogenesis, potentially contributing to the development of novel therapeutic strategies for bone loss disorders. The combination of validated reference genes, appropriate cell culture models, and selective chemical probes like this compound creates a robust platform for advancing our understanding of bone biology and epigenetics.

References

PFI-4 Solubility Data and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental solubility data for PFI-4 in DMSO, which is crucial for preparing your stock solutions [1] [2].

Property Value / Description Note
Solubility in DMSO 26 mg/mL (68.34 mM) Requires ultrasonic treatment and warming [1].
Stock Solution Conc. 10 mM (common ready-to-use format) Example: Dissolve 3.80 mg of this compound in 1 mL of DMSO to make a 10 mM stock [1].
Appearance Light green to green solid [1] -
Molecular Weight 380.44 g/mol [1] [2] -

Step-by-Step Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

Follow this protocol to reliably dissolve this compound for your experiments [1].

  • Weighing: Accurately weigh 3.80 mg of this compound powder.
  • Initial Solvent Addition: Transfer the powder to a clean vial and add 1 mL of anhydrous, moisture-free DMSO.
  • Ultrasonic Treatment (Key Step):
    • Place the vial in an ultrasonic bath or use a probe sonicator.
    • Sonicate the mixture intermittently (e.g., 5-10 seconds of sonication followed by 10-20 seconds of rest) for several minutes. This prevents overheating and allows for efficient dissolution.
    • Use a warm water bath (at around 37-40°C) during sonication to aid the process. Do not overheat.
  • Visual Inspection: After sonication, inspect the solution. It should appear clear without visible particles or undissolved material.
  • Storage: Aliquot the clear stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles by making single-use aliquots.

Troubleshooting Common Issues

If you encounter problems, this troubleshooting guide can help you identify and resolve the issue.

Issue Possible Cause Solution
Low Solubility / Precipitation Use of old, moisture-absorbed DMSO Always use freshly opened, anhydrous DMSO. Hygroscopic DMSO significantly impacts solubility [1].
Inadequate ultrasonic energy Ensure sufficient sonication time and power. Using a probe sonicator can be more effective than a bath sonicator for difficult samples.
Rapid Degradation / Instability Repeated freeze-thaw cycles of stock solution Prepare small, single-use aliquots and store at -20°C or -80°C [1].
Water condensation into the stock Ensure vials are sealed properly after each use.

Understanding Ultrasonication in Solubilization

The use of ultrasound is a well-established technique in laboratories to enhance the dissolution of various substances, including polymers and proteins [3] [4] [5]. The core mechanism is acoustic cavitation:

  • Cavitation: Ultrasound waves create microscopic bubbles in the liquid that rapidly form and collapse.
  • Effects: This collapse generates intense local shear forces, micro-jets, and turbulence.
  • Benefit for Dissolution: These physical forces help to break apart molecular aggregates and enhance the mass transfer of solvent molecules to the solute surface, thereby speeding up dissolution.

Alternative Solvent Systems for In Vivo Studies

For downstream in vivo applications, DMSO is not suitable. Research into various compounds often uses solvent systems to create safe working solutions for animal studies. While not specific to this compound, one validated formulation for a related compound includes 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [6]. You would need to empirically test the solubility of this compound in such a system.

Key Takeaways for Your Research

  • Confirmed Solubility: You can reliably prepare a 26 mg/mL (68.34 mM) stock solution of this compound in DMSO.
  • Ultrasonic Aid is Essential: Always use ultrasonic treatment with gentle warming to achieve complete dissolution.
  • Fresh DMSO is Critical: The quality of DMSO is paramount; use fresh, anhydrous solvent to avoid solubility issues.
  • Proper Storage: Maintain stock solution stability by storing at -20°C in single-use aliquots.

The workflow below summarizes the core process for preparing and troubleshooting a this compound stock solution.

start Weigh 3.80 mg this compound step1 Add 1 mL fresh DMSO start->step1 step2 Ultrasonic Bath with gentle warming step1->step2 decision Solution clear and particle-free? step2->decision store Aliquot & Store at -20°C decision->store Yes troubleshoot Troubleshoot: Use fresh DMSO Increase sonication decision->troubleshoot No troubleshoot->step2

References

PFI-4 Stock Solution: Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for preparing and storing PFI-4 stock solutions.

Aspect Specifications
Recommended Solvent DMSO [1] [2] [3]
Typical Stock Concentration 10 mM (in DMSO) [1]
Solubility in DMSO 14 mg/mL (36.8 mM) to 26 mg/mL (68.34 mM) [1] [2]
Solubility in Ethanol 5 mg/mL (13.14 mM) [2]
Powder Storage -20°C for 3 years [1] [2]
Stock Solution (DMSO) Storage -80°C for 2 years; -20°C for 1 year [1]
Purity ≥99% [3]

Key Notes for Preparation:

  • Sonication and Warming: When dissolving this compound in DMSO, sonication and warming may be required [1]. The solution should be clarified as much as possible before use [2].
  • Hygroscopic DMSO: Newly opened DMSO is recommended, as hygroscopic DMSO (which absorbs moisture from the air) can significantly impact the compound's solubility [1].
  • Aliquoting: It is good practice to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation [1].

In Vivo Administration Formulations

For animal studies, this compound stock solution in DMSO must be further diluted with co-solvents. The table below outlines two common formulations.

Component Formulation 1 [1] [2] Formulation 2 [1]
DMSO 10% 10%
PEG 300 40% -
Tween 80 5% -
Saline 45% -
Corn Oil - 90%
Final Concentration ≥ 1 mg/mL (2.63 mM) ≥ 1 mg/mL (2.63 mM)
Notes Yields a clear solution. Suitable for short-term administration. Yields a clear solution. Use with caution for continuous dosing over half a month.

Preparation Workflow for In Vivo Formulations: The following diagram illustrates the sequential steps to prepare a typical working solution for animal administration, such as Formulation 1 above.

G Start Start with this compound DMSO Stock Solution Step1 Add PEG 300 and mix evenly Start->Step1 Step2 Add Tween 80 and mix evenly Step1->Step2 Step3 Add Saline to final volume Step2->Step3 Step4 Mix evenly until clear. Use immediately. Step3->Step4

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in DMSO? this compound has limited solubility and may require sonication and warming to fully dissolve [1]. Always use freshly opened DMSO to prevent water absorption, which can reduce solubility [1]. The maximum solubility in DMSO is reported to be between 26 mg/mL [1] and 14 mg/mL [2]; attempting to dissolve beyond this concentration may not be feasible.

Q2: How should I store this compound stock solutions and for how long?

  • Powder: Store at -20°C, where it is stable for at least 3 years [1] [2].
  • DMSO Stock Solution: For long-term stability, store at -80°C for 2 years. For short-term use, store at -20°C for 1 year [1]. Always aliquot the solution to minimize freeze-thaw cycles [1].

Q3: Can I use water or buffer as a solvent for the stock solution? No. This compound is insoluble or only slightly soluble in water [2]. It must first be dissolved in a pure organic solvent like DMSO to create a concentrated stock solution before being diluted into aqueous buffers for biological assays.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in working solution Rapid dilution into aqueous buffer; final DMSO concentration too low. Ensure the DMSO stock solution is clear before use. When diluting, add the stock solution slowly to the buffer while vortexing. Do not exceed the solubility limits of the final formulation.
Loss of biological activity Improper storage; repeated freeze-thaw cycles; degraded compound. Store the stock solution at recommended temperatures. Prepare small, single-use aliquots. Avoid repeated freezing and thawing.
Inconsistent in vivo results Formulation not stable over time; incorrect preparation sequence. Prepare fresh working solutions daily. Follow the sequential preparation method for in vivo formulations, ensuring the solution is clear at each step [2].

References

PFI-4 Cytotoxicity Profile in Bone Marrow-Derived Monocytes (BMMs)

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below summarizes findings on PFI-4's effects on BMM viability and osteoclast differentiation.

Assay Type Cell Type This compound Concentration Exposure Duration Key Findings Source / Reference
Cell Viability (CCK-8) Mouse BMMs Up to 5 µM 72 hours No significant cytotoxicity; cell viability remained >90% [1]
Osteoclast Differentiation Mouse BMMs 0.1 µM, 0.5 µM, 1 µM 5 days Dose-dependent inhibition of TRAP+ multinucleated osteoclast formation (35%, 58%, and 70% reduction, respectively) [1]
Gene Expression (qPCR) Mouse BMMs 1 µM 4 days Downregulation of osteoclast marker genes: Acp5 (TRAP) by 65%, Ctsk by 72%, Nfatc1 by 68% [1]

Frequently Asked Questions

  • Does this compound exhibit cytotoxicity in Bone Marrow-Derived Monocytes (BMMs)? No, this compound does not show significant cytotoxicity in mouse BMMs at concentrations effective for inhibiting osteoclast differentiation. A cell viability assay demonstrated that treatment with this compound at concentrations up to 5 µM for 72 hours did not reduce BMM viability below 90% compared to the vehicle control [1]. This indicates that its inhibitory effect on osteoclast formation is not due to general cell death.

  • If this compound isn't cytotoxic, how does it inhibit osteoclast differentiation? this compound is a selective inhibitor of the BRPF1 bromodomain. By blocking BRPF1's interaction with acetylated histones, it disrupts the transcriptional program essential for osteoclast maturation. This leads to the downregulation of key master genes like Nfatc1 and markers like TRAP and Ctsk, thereby halting the differentiation process without killing the precursor cells [1].

Troubleshooting Guide

  • Unexpected Reduction in BMM Viability

    • Problem: Cell death is observed in BMM cultures treated with this compound.
    • Potential Cause & Solution: The issue likely stems from the solvent (e.g., DMSO) used to reconstitute this compound. Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v). Always include a vehicle control (culture medium with the same DMSO concentration but without this compound) to rule out solvent-related toxicity.
  • Inconsistent Inhibition of Osteoclast Differentiation

    • Problem: The expected suppression of osteoclast formation is weak or variable between experiments.
    • Potential Causes & Solutions:
      • Bioactive Metabolites: For long-term differentiation assays (often 5-7 days), the stability of this compound in culture medium should be considered. It may be necessary to refresh the medium containing this compound every 48 hours to maintain effective target inhibition.
      • Cell Density: Ensure that BMMs are seeded at an optimal density at the start of the differentiation protocol. High cell density can lead to excessive confluency and altered cellular metabolism, potentially affecting the assay's outcome and the performance of viability assays [2].

Key Experimental Protocols for Assessing Cytotoxicity

The data on this compound's low cytotoxicity was obtained using standardized methods. Below are overviews of relevant protocols.

Cell Viability Assay (CCK-8 Principle)

The CCK-8 assay is a common method to evaluate cell viability and potential chemical toxicity [3].

G Start Seed BMMs in multi-well plate A Culture with M-CSF (24 hours) Start->A B Treat with this compound or vehicle A->B C Incubate (e.g., 72 hours) B->C D Add CCK-8 reagent C->D E Incubate (1-4 hours) D->E F Measure absorbance at 450 nm E->F End Analyze data: Higher absorbance = higher viability F->End

This workflow is based on standard colorimetric viability assay principles [3] [2].

BMM Osteoclast Differentiation Assay

This protocol outlines the key steps for assessing this compound's effect on osteoclast formation, which is its primary documented effect on BMMs [1].

G S1 Isolate bone marrow cells from mouse femurs/tibias S2 Adhere with M-CSF (24h) to obtain BMMs S1->S2 S3 Induce differentiation with M-CSF + RANKL + this compound S2->S3 S4 Refresh medium with cytokines and this compound every 2 days S3->S4 S5 Culture for 5 days S4->S5 S6 Fix and stain for TRAP S5->S6 S7 Count TRAP-positive multinucleated cells S6->S7

This workflow is derived from the biological activity assays described for this compound [1].

Key Takeaways

  • This compound is not cytotoxic to BMMs at biologically active concentrations, making it a suitable tool compound for studying BRPF1 function in these cells.
  • Its primary effect on BMMs is the potent inhibition of osteoclast differentiation via transcriptional regulation.
  • For reliable results, always include proper vehicle controls and be mindful of cell culture conditions during long-term assays.

References

PFI-4 BRPF1 selectivity over BRPF2 BRPF3

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is PFI-4's primary molecular target? this compound is a potent and highly selective chemical probe for the BRPF1B bromodomain isoform [1] [2]. It is designed to inhibit the acetyl-lysine binding function of this epigenetic reader.
  • Does this compound also inhibit BRPF2 and BRPF3? this compound shows significantly weaker activity against BRPF2 and BRPF3, demonstrating a high degree of selectivity for BRPF1B. The quantitative data is summarized in the table below [1] [3].
  • Why is there a difference between the BRPF1A and BRPF1B isoforms? The BRPF1A isoform contains a six-residue insertion in the ZA-loop of its bromodomain. This insertion structurally blocks access to the acetyl-lysine binding pocket, preventing both histone and inhibitor binding. This compound is therefore specific for the BRPF1B isoform [1] [4].
  • What are the key functional consequences of BRPF1B inhibition? While this compound itself is a selective BRPF1B inhibitor, research on pan-BRPF inhibitors (which target BRPF1/2/3) has shown that they can displace BRPF bromodomains from chromatin and impair differentiation processes, such as the formation of bone-resorbing osteoclasts. However, they may not broadly inhibit cell growth or proliferation [1] [5].

This compound Selectivity Data Summary

The following table consolidates quantitative data on this compound's binding and inhibitory activity against its primary and secondary targets.

Target Assay Type Result (IC₅₀ / Kd) Selectivity over BRPF2/3 Citation
BRPF1B Isothermal Titration Calorimetry (Kd) 13 ± 1 nM Primary Target [1]
BRPF1B AlphaScreen (IC₅₀) 172 nM Primary Target [1]
BRPF1B Cell-free assay (IC₅₀) 80 nM Primary Target [3]
BRPF2 Isothermal Titration Calorimetry (Kd) 775 ± 90 nM ~60-fold [1]
BRPF2 Cell-free assay (IC₅₀) 7.9 µM ~99-fold [3]
BRPF3 Cell-free assay (IC₅₀) >10 µM >125-fold [3]
CECR2 Isothermal Titration Calorimetry (Kd) 2.35 ± 0.52 µM ~180-fold [1]

Experimental Protocols for Selectivity Assessment

The high selectivity of this compound was established using several biophysical and biochemical assays. Here are the key methodologies as described in the search results.

Isothermal Titration Calorimetry (ITC)

ITC is considered a gold standard for determining binding affinity (Kd) and was used to confirm this compound's high-affinity binding to BRPF1B.

  • Protein Preparation: BRPF1B bromodomains were buffer-exchanged into 20 mM Hepes pH 7.5, 150 mM NaCl, and 0.5 mM TCEP [6].
  • Instrumentation: Experiments were performed on a VP-ITC micro-calorimeter at 288.15 K [6].
  • Titration: An initial 2 µL injection was followed by multiple 8 µL injections of this compound into the protein solution [6].
  • Data Analysis: Data were fitted using a single binding site model with MicroCal ORIGIN software to determine the Kd value [6].
AlphaScreen Assay

This bead-based proximity assay was used to measure the compound's ability to disrupt the interaction between the BRPF bromodomain and acetylated histone peptides, providing an IC₅₀ value.

  • Reagents: His-tagged BRPF bromodomains and biotinylated acetylated histone peptides (e.g., a tetra-acetylated H4 peptide) were used [6] [1].
  • Procedure: Serially diluted this compound was incubated with the protein and peptide in a 384-well plate. After 30 minutes, a mixture of Streptavidin-coated donor beads and Nickel chelate acceptor beads was added [6].
  • Incubation & Reading: The plate was incubated for 60 minutes at room temperature and read on a PHERAstar FS plate reader [6].
  • Analysis: IC₅₀ values were calculated by normalizing signals against DMSO controls using software like GraphPad Prism [6].
Temperature Shift Assay (TSA)

This assay was used to profile selectivity across a wide panel of bromodomains by measuring the stabilization of the protein upon ligand binding (ΔTm).

  • Procedure: The assay was performed using a real-time PCR machine. This compound was added at a final concentration of 10 µM to the bromodomain proteins, with SYPRO Orange dye as a fluorescent probe [6].
  • Selectivity Panel: A panel of 49 diverse bromodomains was screened to identify off-target interactions [1].
  • Interpretation: Significant ΔTm shifts indicate binding. This compound showed a strong shift for BRPF1B and only a very weak shift for CECR2, confirming its high selectivity [1].

Troubleshooting Guide

  • Unexpected Cellular Phenomena: If you observe effects that seem inconsistent with selective BRPF1B inhibition, consider that other BRPF family members (BRPF2/3) might be involved in your biological system. Their functions are not entirely redundant [7] [8]. Using a pan-BRPF inhibitor (like OF-1 or NI-57) as a control can help determine this [1].
  • Verifying Isoform Specificity: Ensure your experimental system expresses the BRPF1B isoform, not BRPF1A. The six-residue insertion in BRPF1A's ZA-loop prevents this compound binding [1] [4].
  • Assay Variability in IC₅₀: Note that binding affinity (Kd) measured by ITC and inhibitory concentration (IC₅₀) measured by AlphaScreen can yield different values (e.g., 13 nM Kd vs. 172 nM IC₅₀ for BRPF1B). This is due to the different principles of each assay [1].

The Molecular Basis of this compound's Selectivity

The following diagram illustrates the key structural mechanism that underlies this compound's high selectivity for the BRPF1B isoform over BRPF1A.

G BRPF1B BRPF1B Isoform ZALoop ZA Loop BRPF1B->ZALoop BRPF1A BRPF1A Isoform BRPF1A->ZALoop BindingPocket Acetyl-lysine Binding Pocket ZALoop->BindingPocket  Accessible NoBinding No this compound Binding ZALoop->NoBinding  6-residue insertion blocks pocket PFI4 This compound BindingPocket->PFI4  High-Affinity Binding

References

PFI-4 optimizing concentration osteoclast inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4 Mechanism & Concentration Guide

The core function of this compound is to selectively inhibit the BRPF1 bromodomain, disrupting its interaction with acetylated histones and thereby suppressing the transcriptional program needed for osteoclastogenesis [1] [2]. The table below summarizes key quantitative data for optimizing this compound concentration in your experiments.

Aspect Experimental System Optimal Concentration Effect / Outcome
Target Binding & Potency HTRF Binding Assay [1] IC50 = 80 - 100 nM >90% inhibition of BRPF1 BD-histone H4 peptide interaction.
Target Binding & Potency Isothermal Titration Calorimetry (ITC) [1] [2] Kd = 13 - 25 nM Direct binding affinity for the BRPF1B bromodomain.
Cellular Activity BRPF1-Dependent Transcription (HEK293T) [1] IC50 ≈ 250 nM Inhibition of BRPF1-driven luciferase reporter activity.
Osteoclast Differentiation Mouse Bone Marrow-Derived Monocytes (BMMs) [1] 0.1 - 1.0 µM Dose-dependent reduction in TRAP-positive multinucleated osteoclasts (35% to 70% reduction vs. vehicle).
Gene Expression qPCR on Mouse BMMs [1] 1 µM Downregulation of key markers: TRAP (Acp5) by 65%, Ctsk by 72%, Nfatc1 by 68%.
Cytotoxicity Cell Viability (CCK-8) on BMMs [1] Up to 5 µM No significant cytotoxicity (viability >90% after 72 hours).
Human Cell Differentiation Human Osteoclasts [1] [3] 1.25 µM Suppression of osteoclast development over 7-11 days.

Experimental Protocols for Osteoclast Inhibition

Here are detailed methodologies for key experiments cited in the data, which you can adapt for your work.

1. Osteoclast Differentiation Assay with this compound [1]

  • Cell Source: Isolate bone marrow cells from the femurs and tibias of 6-8-week-old C57BL/6 mice. Use density gradient centrifugation to enrich for monocytes.
  • Culture Conditions: Seed monocytes in culture plates. Maintain in α-MEM medium supplemented with 10% fetal bovine serum and 30 ng/mL M-CSF for 24 hours to obtain adherent bone marrow-derived macrophages (BMMs).
  • Differentiation Induction: Replace the medium with fresh medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and the desired concentration of This compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control (e.g., 0.1% DMSO).
  • Maintenance: Refresh the medium and compounds every two days.
  • Endpoint Analysis (Day 5): Fix cells and perform TRAP staining. Count TRAP-positive multinucleated cells (with ≥3 nuclei) as mature osteoclasts.

2. Gene Expression Analysis via qPCR [1]

  • Cell Treatment: Differentiate BMMs as described above, treating with 1 µM this compound or vehicle.
  • RNA Isolation (Day 4 of differentiation): Extract total RNA using a commercial RNA isolation kit.
  • cDNA Synthesis: Synthesize cDNA from the extracted RNA via reverse transcription.
  • qPCR Performance: Perform qPCR using primers for osteoclast marker genes: Acp5 (TRAP), Ctsk (cathepsin K), and Nfatc1. Use a housekeeping gene like Gapdh for normalization.
  • Data Analysis: Calculate relative mRNA expression using the 2-ΔΔCt method.

3. TRAP Enzyme Activity Assay [1]

  • Differentiation & Lysis: Differentiate BMMs in 96-well plates with this compound. On day 4, prepare cell lysates.
  • Reaction: Incubate lysates with a reaction mixture containing p-nitrophenyl phosphate substrate in citrate buffer (pH 5.0) at 37°C for 30 minutes.
  • Measurement: Measure the absorbance at 405 nm.
  • Normalization: Normalize the obtained TRAP activity to the total protein concentration in the lysates.

Experimental Workflow and Mechanism of Action

To help visualize the overall experimental process and how this compound works, refer to the following diagrams.

Diagram 1: Simplified experimental workflow for testing this compound in osteoclast differentiation.

pfi4_mechanism pfi4 This compound brpf1 BRPF1 Bromodomain pfi4->brpf1 Binds & Inhibits complex BRPF1/Histone Complex brpf1->complex Would Form histone Acetylated Histones histone->complex transcription Altered Transcription complex->transcription Disrupts genes Key Genes (Nfatc1, Ctsk, Acp5) transcription->genes Down-regulates differentiation Osteoclast Differentiation genes->differentiation Inhibits

Diagram 2: Mechanism of Action of this compound. This compound binds to the BRPF1 bromodomain, preventing its interaction with acetylated histones. This disrupts the transcriptional activation of genes critical for osteoclast differentiation.

Frequently Asked Questions (FAQs)

Q1: Why might I see high variability in osteoclast inhibition between experiments?

  • Answer: This is often related to cell source and culture conditions. Ensure consistency in the age, strain, and housing conditions of the mice used for BMM isolation. The activity of different batches of M-CSF and RANKL is also critical; always use high-quality, aliquoted cytokines and avoid repeated freeze-thaw cycles. Furthermore, confirm that your this compound stock solution in DMSO is fresh and has been stored correctly at -20°C or -80°C.

Q2: My this compound treatment shows no effect on osteoclast formation. What could be wrong?

  • Answer: First, verify the concentration range. Begin with a dose-response experiment using 0.1 µM, 0.5 µM, and 1.0 µM. Second, check the solubility and storage of this compound. It should be dissolved in DMSO at a stock concentration no higher than 17 mg/mL [3]. Ensure the final DMSO concentration in your culture media does not exceed 0.1% (v/v), as higher amounts can be toxic. Finally, include a positive control, like a known pan-BRPF inhibitor (e.g., OF-1 or NI-57 [2]), to confirm your differentiation system is working.

Q3: Is the effect of this compound on osteoclasts due to cytotoxicity?

  • Answer: According to the cited research, no. A specific cell viability assay (CCK-8) on BMMs showed that treatment with this compound at concentrations up to 5 µM for 72 hours did not significantly reduce cell viability (remained >90%) [1]. This indicates that the inhibition of osteoclast differentiation at the recommended concentrations (≤1 µM) is due to targeted effects and not general cell death.

References

PFI-4 handling temperature stability

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage Specifications

The table below summarizes the key handling and storage information for PFI-4 as reported in supplier documentation and research contexts [1] [2] [3].

Property Specification Reference / Source
CAS Number 900305-37-5 Multiple Suppliers [1] [2] [3]
Molecular Formula C₂₁H₂₄N₄O₃ Multiple Suppliers [1] [2]
Molecular Weight 380.44 g/mol Multiple Suppliers [1] [2]
Physical Form Solid, light green to green powder Supplier Data [1]
Recommended Storage (Powder) -20°C; stable for 2-3 years at this temperature [1] [2]. Supplier Documentation
Recommended Storage (Solution) -80°C; stable for 6 months to 2 years at this temperature [1] [2]. Supplier Documentation
Solubility Soluble in DMSO (26-28 mg/mL), Ethanol (~5 mg/mL). Insoluble in water [1] [2]. Supplier Data & Protocols

Experimental Protocols from Literature

The following experimental details are derived from published research that utilized this compound. These protocols can serve as a reference for your own work, but conditions may need optimization for your specific experimental setup.

Assay Type Reported Protocol Summary Citation

| In Vitro Osteoclast Differentiation | Cell Type: Human or mouse osteoclast precursors (bone marrow-derived monocytes). Treatment: 1.25 µM this compound. Incubation Time: 7 or 11 days, with media refreshment every 2-3 days. Result: Inhibition of osteoclast differentiation and reduction in MMP9 secretion [1] [3]. | [1] [3] | | Fluorescence Recovery After Photobleaching (FRAP) | Cell Line: U2OS cells expressing GFP-BRPF1b. Pre-treatment: 2.5 µM SAHA (6 hrs before) to increase histone acetylation. This compound Treatment: 1 µM or 5 µM, 1 hour before imaging. Measurement: Half-recovery time of fluorescence signal [4]. | [4] | | NanoBRET Target Engagement | Cell Line: U2OS cells co-transfected with Histone H3.3-HaloTag and NanoLuc-BRPF1. Pre-treatment: 100 nM NanoBRET 618 fluorescent ligand. This compound Treatment: Dose-response (increasing concentrations). Measurement: Corrected BRET ratio calculated 5 minutes after adding furimazine substrate [4]. | [4] |

FAQs and Troubleshooting

Based on the gathered information, here are answers to common questions and potential issues.

  • Q1: What is the recommended solvent for reconstituting this compound?

    • A: DMSO is the recommended solvent. A typical stock concentration is 10-26 mM. Always use fresh, anhydrous DMSO to prevent hydrolysis, and gently warm and sonicate the solution if necessary to achieve complete dissolution [1] [2].
  • Q2: How should I handle this compound solutions for cell-based assays?

    • A: For cell culture work, prepare a stock solution in DMSO and then dilute it into the cell culture medium. The final DMSO concentration should be kept as low as possible (typically ≤0.1%) to avoid cytotoxicity. It is recommended to prepare fresh working solutions on the day of use [2] [3].
  • Q3: What should I do if my this compound solution freezes and thaws repeatedly?

    • A: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials upon initial reconstitution and store them at -80°C. Thaw each aliquot only once before use to maintain stability and potency [1] [2].

Key Considerations for Your Technical Guide

The available commercial and scientific literature provides clear data on short-term storage, but here are some important areas where data is limited and may require further investigation in your laboratory:

  • Long-Term Stability Data: The provided stability timelines (e.g., 3 years at -20°C) are typical supplier estimates. For rigorous quality control in a drug development setting, you may need to establish your own stability profiles under your specific storage conditions.
  • In-depth Troubleshooting: The search results lack detailed explanations for issues like low activity in assays, which could stem from compound degradation, improper storage, or cell-specific factors. Systematic logging of all handling parameters is crucial for troubleshooting.
  • Handling of Temperature Excursions: While not specific to this compound, general guidance for temperature-sensitive pharmaceuticals suggests that the impact of short-term excursions can be assessed via accelerated stability studies, but this data is not publicly available for this compound [5].

Experimental Workflow and Troubleshooting Pathway

The following diagram outlines the key stages of handling this compound in an experiment and integrates potential troubleshooting steps based on the information available.

pfihandling Start Start: this compound Experiment Storage Storage: Powder at -20°C Solution at -80°C Start->Storage Reconstitution Reconstitution Use fresh, anhydrous DMSO Storage->Reconstitution CellAssay Cell-Based Assay Dilute stock, keep DMSO ≤0.1% Reconstitution->CellAssay Data Data Acquisition CellAssay->Data LowActivity Unexpectedly Low Biological Activity? Data->LowActivity T1 Troubleshoot: Check stock solution age and freeze-thaw cycle count. LowActivity->T1 Possible degradation T2 Troubleshoot: Verify final DMSO concentration is not cytotoxic. LowActivity->T2 Solvent toxicity T3 Troubleshoot: Confirm target expression and assay conditions (e.g., SAHA pre-treatment). LowActivity->T3 Assay-specific issue

References

PFI-4 assay interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4: Key Assays & Chemical Properties

To effectively troubleshoot your experiments, it is essential to first understand the common assays used to study this compound and its fundamental chemical properties. The table below summarizes this core information.

Aspect Description
Primary Target Bromodomain and PHD finger-containing protein 1 (BRPF1) [1] [2].

| Key Assay Types | • Binding Affinity (ITC, SPR) [3] [2] • Cellular Target Engagement (NanoBRET, FRAP) [3] • Functional Cellular Assays (Osteoclast Differentiation, Gene Expression) [2] • Biochemical Inhibition (AlphaScreen/HTRF) [3] [2] | | Chemical Formula | C21H24N4O3 [1]. | | Molecular Weight | 380.44 g/mol [1]. | | Solubility | 26 mg/mL (68.34 mM) in DMSO. May require ultrasonic stimulation and warming [1]. | | Storage | Desiccate at -20°C [1]. |

Troubleshooting Common Assay Issues

Here are solutions to some frequently encountered problems when working with this compound.

High Background or Low Signal-to-Noise in Binding Assays
  • Problem: Non-specific binding or poor assay window in techniques like ITC or AlphaScreen.
  • Solutions:
    • Buffer Optimization: Ensure the use of the correct buffer. For ITC, a standard buffer is 20 mM Hepes pH 7.5, 150 mM NaCl, and 0.5 mM TCEP, and experiments are often run at 15°C (288.15 K) [3].
    • Data Analysis: In ITC, the first data point (injection) is sometimes excluded from the analysis to improve the fit of the binding model [3].
    • Control Experiments: Always run control experiments without the protein or without the inhibitor to establish the baseline signal.
Lack of Cellular Activity Despite Potent Biochemical Inhibition
  • Problem: this compound shows expected activity in a test tube but fails to produce effects in cellular models.
  • Solutions:
    • Check Cellular Permeability: this compound is documented as cell permeable [1] [2]. If activity is absent, confirm cell health and viability.
    • Confirm Isoform Specificity: this compound is potent against the BRPF1B isoform but shows no effect on the BRPF1A isoform, which can act as a dominant-negative [2]. Verify which isoform your cell line expresses.
    • Use a Positive Control: In a FRAP assay, this compound (at 1-5 µM) should reduce the fluorescence recovery time of GFP-BRPF1B in cells pre-treated with an HDAC inhibitor like SAHA [3].
Inconsistent Results in Functional Cellular Assays
  • Problem: Variable outcomes in downstream assays like osteoclast differentiation.
  • Solutions:
    • Optimize Treatment Schedule: In osteoclast differentiation assays, this compound is typically used at concentrations between 0.1 to 1 µM and requires treatment over several days, with the medium being refreshed every 2 days [2].
    • Validate Readouts: Use established markers for validation. For example, after this compound treatment, you should observe a dose-dependent reduction in mRNA levels of genes like TRAP (Acp5), cathepsin K (Ctsk), and Nfatc1 [2].

Detailed Experimental Protocols

The following are standardized protocols for key assays involving this compound, as cited in the literature.

Isothermal Titration Calorimetry (ITC) for Direct Binding [3]
  • Purpose: To measure the binding affinity (Kd) between this compound and the BRPF1 bromodomain.
  • Procedure:
    • Protein Preparation: Buffer-exchange the BRPF1 protein into ITC buffer (e.g., 20 mM Hepes pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
    • Instrument Setup: Perform experiments on a micro-calorimeter (e.g., VP-ITC from MicroCal) at 15°C (288.15 K).
    • Titration: Use an initial 2 µL injection of this compound, followed by a series of 8 µL injections.
    • Data Analysis: Analyze data with appropriate software (e.g., MicroCal ORIGIN) using a single binding site model. The first data point may be excluded from the analysis.
NanoBRET Target Engagement Assay [3]
  • Purpose: To demonstrate cellular target engagement between BRPF1 and histones.
  • Procedure:
    • Cell Culture: Co-transfect U2OS cells with plasmids for Histone H3.3-HaloTag and NanoLuc-BRPF1.
    • Labeling: 20 hours post-transfection, exchange the medium. For the experimental sample, add a NanoBRET 618 fluorescent ligand (e.g., 100 nM).
    • Compound Treatment: Treat cells with a dose-response of this compound.
    • Measurement: Five minutes before reading, add the NanoBRET furimazine substrate.
    • Data Analysis: Read the plate on a compatible reader. Calculate the corrected BRET ratio and fit the data to determine the relative IC50.
AlphaScreen Competitive Binding Assay [3]
  • Purpose: To determine the IC50 of this compound for different bromodomains.
  • Procedure:
    • Plate Setup: Prepare an 11-point, 1:2.0 serial dilution of this compound in a 384-well plate.
    • Reaction Mix: Add assay buffer, a biotinylated acetylated peptide, and a His-tagged bromodomain protein to the plate.
    • Incubation: Seal and incubate the plate for 30 minutes.
    • Detection: Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads. Incubate for 60 minutes in the dark.
    • Reading & Analysis: Read the plate on an AlphaScreen-compatible reader. Normalize signals against DMSO controls and calculate IC50 values using software like GraphPad Prism.

Experimental Workflow Diagrams

The diagrams below illustrate the logical workflow for two key cellular assays to help you visualize the process and identify potential failure points.

nanoBRET Start Start: Seed U2OS Cells Transfect Co-transfect with: H3.3-HaloTag & NanoLuc-BRPF1 Start->Transfect Incubate Incubate for 20h Transfect->Incubate AddLabel Add NanoBRET 618 Fluorescent Ligand Incubate->AddLabel Treat Treat with This compound Dose-Response AddLabel->Treat AddSubstrate Add Furimazine Substrate Treat->AddSubstrate Read Read Plate (450 nm & 610 nm filters) AddSubstrate->Read Analyze Calculate Corrected BRET Ratio & IC50 Read->Analyze

Diagram 1: Cellular Target Engagement Workflow (NanoBRET Assay).

alphaScreen Start Start: Prepare this compound Serial Dilutions AddComponents Add to Plate: - Assay Buffer - Biotinylated Peptide - His-Tagged Protein Start->AddComponents Incubate1 Incubate for 30 min AddComponents->Incubate1 AddBeads Add Donor & Acceptor Beads (Streptavidin & Nickel Chelate) Incubate1->AddBeads Incubate2 Incubate for 60 min (Protect from Light) AddBeads->Incubate2 Read Read AlphaScreen Signal Incubate2->Read Analyze Normalize vs. Controls Calculate IC50 Read->Analyze

Diagram 2: Biochemical Binding Competition Workflow (AlphaScreen Assay).

Key Considerations for Your Experiment

  • Dose-Response Validation: The effective concentration of this compound varies significantly by assay. Use ~80 nM for biochemical BRPF1 inhibition, 0.1-1 µM for cellular phenotypic assays, and 1-5 µM for FRAP assays [3] [1] [2].
  • Solubility and Storage: Always prepare fresh stock solutions in DMSO if possible. If stored, seal the vial tightly and store desiccated at -20°C to maintain stability. Warm and sonicate the solution before use to ensure it is fully dissolved [1].
  • Assay Interference: While not commonly reported, high concentrations of DMSO can interfere with enzymatic and cellular assays. Keep the final DMSO concentration consistent and as low as possible (typically below 0.1-1%) across all samples and controls [2].

References

PFI-4 dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4 Overview and Mechanism

This compound is a potent and selective chemical probe for the BRPF (bromodomain and PHD finger-containing) family of proteins, which are epigenetic "readers" that recognize acetylated lysine on histones [1] [2]. By inhibiting BRPF bromodomains, this compound disrupts the recruitment of transcriptional co-activators, thereby influencing gene expression programs related to cancer cell proliferation and survival [2] [3].

Troubleshooting Guide for Dose-Response Curves

Here are common issues and solutions for optimizing this compound dose-response experiments:

Problem Area Specific Issue & Symptoms Probable Causes Recommended Solutions & Optimization

| Compound Handling & Preparation | Poor curve fit, inconsistent activity, precipitation. | • Degradation from improper storage. • Solvent precipitation in aqueous buffers. • Inaccurate serial dilution [1]. | • Store at -20°C in DMSO; desiccate [1]. • Use final DMSO concentration ≤0.5%; pre-dilute in assay buffer [1]. • Perform precise, log-scale serial dilutions [1]. | | Assay Performance & Design | High background noise, low signal-to-noise (Z' < 0.5), shallow curve. | • High DMSO concentration controls [4]. • Too few data points or narrow concentration range. • Non-optimized protein/cell concentration [4]. | • Include solvent control (e.g., 0.5% DMSO). • Use 8-12 concentrations; cover 0.1 nM to 100 µM. • Titrate cells/proteins; run pilot to find EC50/IC50 [4]. | | Data Analysis | Poor curve fitting, unreliable IC50/EC50. | • Incorrect model selection. • Inadequate outlier handling. | • Use 4-parameter logistic (4PL) model. Fit with "log(inhibitor) vs. response". • Visually inspect data; exclude obvious outliers. |

Frequently Asked Questions (FAQs)

  • Q1: What is the typical solubility and recommended storage condition for this compound?

    • This compound is typically soluble in DMSO to at least 50 mM [1]. Aliquot and store at -20°C in a desiccator to avoid repeated freeze-thaw cycles and moisture absorption, which can lead to compound degradation and hydrolysis.
  • Q2: What is the expected potency range (IC50) of this compound in cellular assays?

    • The effective IC50 can vary significantly based on the cell line and assay readout. It often falls within the nanomolar to low micromolar range. Always establish the dose-response relationship empirically for your specific experimental system [1].
  • Q3: How can I confirm that the observed cellular phenotype is specific to BRPF bromodomain inhibition by this compound?

    • Employ rigorous control experiments. Using a structurally unrelated BRPF bromodomain inhibitor can help confirm on-target effects. Furthermore, genetic knockdown (e.g., siRNA) of the target BRPF protein should phenocopy the effects of this compound treatment, providing strong evidence for target specificity [3].

Experimental Protocol: Dose-Response Curve for this compound

This protocol outlines key steps for generating a robust dose-response curve using a cell viability assay, adaptable to other readouts like HTRF [1] [4].

1. Prepare this compound Stock Solution and Serial Dilutions

  • Prepare a 50 mM stock solution of this compound in anhydrous DMSO as a master stock [1].
  • Perform serial dilutions in DMSO to create a 1000X concentrated working range (e.g., from 1 mM to 1 nM). Using an automation-friendly liquid handler is recommended for precision in high-throughput settings [1].
  • Further dilute each compound intermediate in cell culture medium immediately before adding to cells. The final DMSO concentration should not exceed 0.1-0.5% to avoid cellular toxicity [1].

2. Cell Seeding and Compound Treatment

  • Harvest exponentially growing cells (e.g., a cancer cell line relevant to your research) and seed them at an optimized density in assay plates [1]. The optimal cell density should be determined beforehand to ensure linear growth throughout the experiment and a strong signal-to-background ratio at the endpoint [4].
  • Incubate plates for 24 hours to allow cells to adhere and resume log-phase growth.
  • Add the pre-diluted this compound to cells, typically across 8-12 data points covering a range of 0.1 nM to 100 µM. Include control wells for background, maximum signal (DMSO vehicle), and a reference inhibitor if available.

3. Incubation and Assay Readout

  • Incubate cells with this compound for a predetermined time (e.g., 72 hours for cell viability).
  • Develop the assay according to your chosen method. For a Cell Counting Kit-8 (CCK-8) assay, add the reagent directly to the medium and incubate for 1-4 hours before measuring absorbance at 450 nm [1].

4. Data Analysis and Curve Fitting

  • Calculate percentage inhibition for each well: (1 - (Abs_sample - Abs_background) / (Abs_DMSO_control - Abs_background)) * 100.
  • Input the mean inhibition values and corresponding compound concentrations into data analysis software (e.g., GraphPad Prism).
  • Fit the data to a 4-parameter logistic (4PL) model to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the core workflow for a this compound dose-response experiment, from preparation to analysis.

References

PFI-4 cell culture treatment duration

Author: Smolecule Technical Support Team. Date: February 2026

Documented Use of PFI-4 in Research

The table below summarizes how this compound has been used in recent scientific studies, which can serve as a reference for your experimental design.

Study Context Reported Treatment Duration Key Findings/Outcome Measured
Study in Triple-Negative Breast Cancer (TNBC) to overcome Taxol resistance [1] 72 hours Cell viability was significantly reduced when this compound was used in combination with Taxol.

Standard Protocol for Determining Treatment Duration

Since precise timing for this compound is not established, you can determine the optimal treatment window for your system by performing a time-course and dose-response experiment. The diagram below outlines this general workflow.

Start Seed Cells (96-well plate) A1 Treat with this compound Start->A1 A2 Vary Concentrations (e.g., 0.1 µM to 50 µM) A1->A2 A3 Vary Duration (e.g., 24h, 48h, 72h) A1->A3 B Incubate A2->B A3->B C Perform Cell Viability Assay (e.g., CellTiter-Glo) B->C D Analyze Data (Calculate IC50, Plot curves for each time point) C->D

Experimental Design Considerations
  • Cell Health and Phenotype: The treatment duration should be long enough to observe a biological effect (e.g., changes in gene expression, protein levels, or cell viability) but not so long that it causes complete cell death, which prevents observing recovery or long-term adaptations.
  • Assay Endpoint: The type of assay you use dictates the feasible time frame.
    • For a cell viability assay like CellTiter-Glo, a 72-hour treatment is a common and well-established standard to assess cytotoxic effects [1].
    • If you are measuring changes in gene expression or protein translation, a shorter duration (e.g., 24-48 hours) might be sufficient to detect the initial molecular effects of BRPF1 inhibition [1].

Frequently Asked Questions

What is a typical starting concentration for this compound? While the optimal concentration is cell-type dependent, one study on TNBC cells used a concentration of 10 µM this compound in combination with Taxol [1]. It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your specific model.

How do I know if this compound is working in my experiment? You should include a functional assay to confirm target engagement. The study on TNBC cells demonstrated that effective BRPF1 inhibition by this compound led to a decrease in global protein translation and a reduction in ABCB1 expression, which was associated with re-sensitization to Taxol [1].

References

PFI-4 & Vehicle Control: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the critical parameters for using PFI-4 with a DMSO vehicle control, compiled from recent studies and manufacturer information.

Parameter Reported Value / Range Context & Source
Final DMSO Concentration ≤ 0.1% (v/v) Standard non-cytotoxic concentration used in cell-based assays (e.g., osteoclast differentiation studies) [1].
This compound Stock Concentration Not explicitly stated, but prepared in 100% DMSO The stock solution is dissolved in pure DMSO and then diluted into culture medium to achieve the desired final concentration and DMSO level [1].
This compound Working Concentration (Cell Viability) Up to 5 µM Tested in mouse bone marrow-derived monocytes (BMMs); >90% cell viability maintained after 72 hours [1].
This compound Working Concentration (Functional Assay) 0.1 - 1 µM Effective range for inhibiting osteoclast differentiation in BMMs [1]. 250 nM (IC₅₀ in cellular FRAP assay) [2] [1].
Reported Solubility Not explicitly stated Handled as a solution in DMSO for in vitro studies; stability in aqueous buffer not discussed [1].

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO in cell culture when using this compound? A final concentration of 0.1% (v/v) DMSO is widely used and considered a safe, non-cytotoxic threshold for most cell cultures. Studies on this compound have successfully used this concentration without observing adverse effects on cell viability in various assays [1].

Q2: How should I prepare my this compound stock solution? this compound should first be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). This stock should be aliquoted and stored at -20°C or -80°C. For cell treatment, this stock is then serially diluted into the cell culture medium to achieve both the desired final concentration of this compound and a final DMSO concentration of ≤0.1% [1].

Q3: My experimental results show high cell death in all groups, including the vehicle control. What could be wrong? This is a classic sign of DMSO toxicity. Please troubleshoot using the following steps:

  • Verify Concentration: Re-calculate your dilution scheme to ensure the final DMSO concentration does not exceed 0.1%.
  • Include Proper Controls: Always include an untreated control (cells with medium only) and a vehicle control (cells with medium and the same final concentration of DMSO used in your treatment groups).
  • Check Solubility: Ensure that this compound is fully dissolved in the culture medium at your working concentration. Precipitation can lead to inconsistent results.

Troubleshooting Guide

Problem: Unexpected Cytotoxicity
  • Potential Cause 1: Excessive DMSO concentration.
    • Solution: Confirm that the final DMSO concentration is ≤0.1%. Use the following formula for verification: Volume of Stock to Add (µL) = (Final Volume (µL) * Final DMSO %) / (Stock DMSO %)
  • Potential Cause 2: this compound toxicity at high concentrations.
    • Solution: Refer to the table above. Conduct a dose-response curve to establish the IC₅₀ for your specific cell line, as sensitivity may vary. The cited studies show no cytotoxicity up to 5 µM in certain primary cells, but this should be empirically determined for your model [1].
Problem: Lack of Expected Phenotypic Effect
  • Potential Cause 1: Ineffective inhibition due to low compound concentration or short exposure time.
    • Solution: Ensure you are using a concentration within the effective range (e.g., 0.1 - 1 µM for functional effects) and that the treatment duration is sufficient. For example, studies on osteoclast differentiation treated cells for 4-5 days [1].
  • Potential Cause 2: Instability of this compound in aqueous solution or culture conditions.
    • Solution: Prepare fresh treatment medium for each experiment and avoid multiple freeze-thaw cycles of the DMSO stock solution.

Detailed Experimental Protocol

This protocol outlines a standard cell-based assay for evaluating this compound, based on methodologies from the literature [2] [1].

Workflow: Cell-Based Assay with this compound

Start Prepare this compound Stock Step1 Dilute in Medium (Final DMSO ≤ 0.1%) Start->Step1 Step2 Seed Cells (e.g., in 96-well plate) Step1->Step2 Step3 Apply Treatments (this compound, Vehicle, Untreated) Step2->Step3 Step4 Incubate (72h for viability) Step3->Step4 Step5 Assay Endpoint (e.g., CellTiter-Glo) Step4->Step5 Step6 Analyze Data (Normalize to Vehicle Control) Step5->Step6

Procedure:

  • Preparation of Treatment Medium

    • Calculate the required volume of this compound stock solution (in 100% DMSO) to add to your pre-warmed cell culture medium to achieve the desired final concentrations of this compound.
    • Ensure that the volume of DMSO added results in a final concentration of 0.1% (v/v) in all treatment and vehicle control wells.
    • For example, to make 10 mL of treatment medium with 1 µM this compound from a 10 mM stock: Add 1 µL of stock to 9,999 µL of medium. The final DMSO concentration is 0.01%.
  • Cell Seeding and Treatment

    • Seed your cells (e.g., SUM159PT TNBC cells or other relevant lines) in a 96-well plate at an appropriate density (e.g., 2,000 cells per well) [2].
    • Allow cells to adhere overnight.
    • The next day, carefully remove the old medium and replace it with the freshly prepared treatment medium containing this compound or the vehicle control (0.1% DMSO).
  • Incubation and Endpoint Analysis

    • Incubate the cells for the desired duration (e.g., 72 hours for a viability assay).
    • Perform your chosen endpoint assay. A common method is a luminescence-based cell viability assay (e.g., CellTiter-Glo), which is performed according to the manufacturer's recommendations [2].
    • Measure the luminescence signal using a plate reader.
  • Data Analysis

    • Normalize the luminescence readings of the this compound treated wells to the average value of the vehicle control (0.1% DMSO) wells, which represents 100% cell viability.
    • Use the untreated control (cells with medium only) to confirm that the vehicle itself has no significant effect.

References

Quantitative Data Comparison for PFI-4

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary quantitative data available for PFI-4, highlighting its potency and selectivity.

Parameter Value Experimental Context
IC₅₀ (BRPF1) 80 nM [1] [2] [3] Cell-free assay (ALPHAscreen) [1] [2].
IC₅₀ (BRPF1) 172 nM [4] Cell-free assay (ALPHAscreen), different study context [4].
Kd (BRPF1B) 13 nM [1] [4] Isothermal Titration Calorimetry (ITC) [1] [4].
Selectivity (BRPF2) IC₅₀: 7.9 μM [2] / Kd: 775 nM [4] Cell-free assay. Demonstrates >60-fold selectivity over BRPF2 [4] [2].
Selectivity (BRPF3) IC₅₀: >10 μM [2] Cell-free assay [2].
Cellular Potency IC₅₀: 250 nM [1] Cell-based assay (e.g., FRAP) [1].
In vitro Efficacy 1.25 μM (inhibits osteoclast differentiation) [3] 7-11 day treatment of human primary monocytes [4] [3].

Detailed Experimental Protocols

The key data for this compound was generated using the following established biochemical and cellular assays:

ALPHAscreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a primary method used to determine the IC₅₀ value of 80 nM [1] [2].

  • Principle: Measures the ability of this compound to disrupt the interaction between a recombinant BRPF1 bromodomain and a biotinylated, multi-acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) [4] [5].
  • Workflow:
    • Incubation: The BRPF1 protein, acetylated peptide, and this compound are mixed and incubated [5].
    • Bead Addition: Streptavidin-coated donor beads and Nickel chelate acceptor beads (which bind to a His-tag on the BRPF1 protein) are added [5].
    • Signal Detection: If the protein and peptide interact, bringing the beads into proximity, a luminescent signal is emitted upon laser excitation. This compound inhibits this interaction, reducing the signal [4] [5].
    • Data Analysis: The IC₅₀ is calculated by plotting the inhibitor concentration against the normalized signal [5].

The following diagram illustrates this competitive binding process:

cluster_alpha ALPHAscreen Competitive Binding Assay Peptide Biotinylated Acetylated Peptide Donor Streptavidin Donor Bead Peptide->Donor Binds Protein His-Tagged BRPF1 Protein Acceptor Nickel Chelate Acceptor Bead Protein->Acceptor Binds Signal Luminescent Signal Donor->Signal In Proximity Acceptor->Signal In Proximity Inhibitor This compound Inhibitor Inhibitor->Protein Binds NoSignal No Signal Inhibitor->NoSignal Disrupts Interaction

Isothermal Titration Calorimetry (ITC)

This technique provided the high-affinity Kd value of 13 nM [1] [4] [5].

  • Principle: Directly measures the heat released or absorbed when this compound binds to the BRPF1 bromodomain [5].
  • Workflow:
    • Titration: A solution of this compound is injected in a step-wise manner into a cell containing the BRPF1 protein [5].
    • Heat Measurement: A microcalorimeter measures the heat change after each injection [5].
    • Binding Analysis: The data on heat flow versus molar ratio is fitted using a model (e.g., a single binding site model) to calculate the binding affinity (Kd), stoichiometry (N), and enthalpy (ΔH) [5].
Fluorescence Recovery After Photobleaching (FRAP)

This assay demonstrated this compound's cellular activity (IC₅₀ of 250 nM) by showing it disrupts BRPF1's function in living cells [1] [5].

  • Principle: Measures the mobility of a GFP-tagged BRPF1 protein within the cell nucleus. When bound to chromatin, the protein is less mobile.
  • Workflow:
    • Preparation: U2OS cells are transfected to express GFP-BRPF1. To increase histone acetylation, cells are pre-treated with an HDAC inhibitor like SAHA [5].
    • Treatment & Bleaching: Cells are treated with this compound, then a specific region of the nucleus is bleached with a laser, destroying the GFP fluorescence in that spot [5].
    • Recovery Measurement: The rate at which fluorescent GFP-BRPF1 proteins move back into the bleached area is monitored. This compound, by blocking BRPF1's binding to acetylated histones, increases the mobile fraction and shortens the fluorescence recovery time [5].

Mechanism of Action and Cellular Effects

This compound is a potent, selective, and cell-permeable chemical probe that targets the acetyl-lysine binding pocket of the BRPF1 bromodomain [1] [4].

  • Mechanism: It acts by displacing BRPF1 from acetylated histones, such as Histone H3.3, thereby disrupting the reader function of the BRPF1-containing MOZ/MORF histone acetyltransferase (HAT) complex [1] [6].
  • Key Cellular Phenotypes: Functional studies show that this compound (at 1.25 µM) can inhibit the differentiation of primary human monocytes into bone-resorbing osteoclasts without affecting cell growth or proliferation in this context, indicating a specific role in cellular differentiation programs [4] [3].
  • Therapeutic Implication: This effect on osteoclastogenesis suggests that targeting BRPF1 bromodomains could be a potential strategy for treating conditions like osteoporosis or cancer-induced bone loss [4].

Research Context and Comparison Notes

  • Comparison with Other Inhibitors: The search results indicate that other BRPF inhibitors exist, such as the pan-BRPF inhibitors OF-1 and NI-57 [4]. A key differentiator for this compound is its high selectivity for the BRPF1B isoform over BRPF2 and BRPF3, whereas OF-1 and NI-57 inhibit all three family members [4]. This makes this compound the preferred tool for studying BRPF1-specific biology.
  • Relevant Alternative Compounds: While your query focuses on this compound, recent research, particularly in cancer models, has also utilized other BRPF1 inhibitors like GSK6853 and GSK5959 to demonstrate anti-tumor effects in ovarian and breast cancers [7] [8]. These compounds represent newer tools in this research area.

References

PFI-4 performance HTRF versus AlphaScreen

Author: Smolecule Technical Support Team. Date: February 2026

PFI-4 Performance in AlphaScreen Assays

The table below summarizes the key experimental details and published quantitative data for this compound from an AlphaScreen assay, which you can use as a reference point for this technology [1].

Assay Parameter Details for this compound (AlphaScreen)
Targets Tested BRD1, BRD4, BRPF1B, BRPF3, TIF1α [1]
Reported IC₅₀ (BRPF1B) Provided in assay (specific value not listed in search results) [1]
Assay Format Competition binding assay in 384-well plate [1]
Key Reagents Biotinylated peptide, His-tagged protein, streptavidin-coated donor beads, nickel chelate acceptor beads [1]
Incubation Steps 30 min with protein/peptide → 60 min with beads [1]
Detection Reader PHERAstar FS (BMG Labtech) [1]

AlphaScreen Experimental Protocol for this compound

The methodology for the AlphaScreen assay used to characterize this compound is as follows [1]:

  • Reagent Preparation: All reagents were diluted in a buffer containing 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS, and equilibrated to room temperature before use.
  • Compound Dilution: An 11-point, 1:2 serial dilution of this compound was prepared in low-volume 384-well plates using an acoustic liquid handler (LabCyte Echo).
  • Assay Assembly: 5 µL of assay buffer was dispensed, followed by 7 µL of a mixture containing the biotinylated histone peptide and the His-tagged bromodomain protein to achieve final assay concentrations between 25-100 nM.
  • Incubation and Reading: The plate was sealed, incubated for 30 minutes, and then 8 µL of a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads was added under low light. The plate was foil-sealed, incubated at room temperature for 60 minutes, and then read on a PHERAstar FS plate reader using an AlphaScreen 680 excitation/570 emission filter set.
  • Data Analysis: IC₅₀ values were calculated using Prism software (GraphPad) after normalization against DMSO controls.

Technology Comparison: AlphaScreen vs. HTRF

While direct data for this compound in HTRF is unavailable, the table below contrasts the core principles of these two technologies based on general information from the search results. This can help you understand their inherent strengths.

Feature AlphaScreen HTRF
Detection Principle Proximity-induced chemiluminescence (singlet oxygen energy transfer) [2] [3] Time-resolved Förster Resonance Energy Transfer (TR-FRET) [3] [4]
Signal Generation Chemiluminescent reaction in acceptor beads produces a light emission peak [3] Long-lifetime fluorescence from lanthanide cryptate donors allows delayed measurement [3] [4]
Key Components Donor and Acceptor beads [2] Donor and Acceptor fluorophores [3]
Primary Advantage High signal amplification; reduced auto-fluorescence due to excitation/emission wavelengths [2] Low background due to time-resolved detection, reducing short-lived fluorescence interference [3] [4]
Typical Application Ideal for detecting large molecules (proteins, antibodies) in complex matrices [3] Suited for kinase assays, GPCR studies, protein-protein interactions, and small molecules [3]

The diagram below illustrates the fundamental difference in how these two methods generate a detectable signal.

cluster_alpha AlphaScreen Principle cluster_htrf HTRF Principle DonorBead Donor Bead (Photosensitizer) SingletO2 Singlet Oxygen (¹O₂) (Diffuses ~200 nm) DonorBead->SingletO2 Laser680 Laser Excitation (680 nm) Laser680->DonorBead AcceptorBead Acceptor Bead (Chemiluminescer) SingletO2->AcceptorBead Emission520 Light Emission (520-620 nm) AcceptorBead->Emission520 DonorF Donor Fluorophore (e.g., Europium Cryptate) EnergyTransfer FRET DonorF->EnergyTransfer Laser337 Laser Excitation (337 nm) Laser337->DonorF AcceptorF Acceptor Fluorophore (e.g., XL665) EnergyTransfer->AcceptorF Emission665 Time-Delayed Emission (665 nm) AcceptorF->Emission665

How to Obtain a Direct Comparison

Since a direct head-to-head comparison of this compound in both assays is not available in the public domain, you may need to consider the following steps to obtain the data you need:

  • Consult Method-Specific Resources: Reach out to the vendors of HTRF assay kits (such as Cisbio) or AlphaScreen kits (such as PerkinElmer). Their application scientists may have performed internal comparisons or can provide optimized protocols for bromodomain targets.
  • Review Broader Literature: Look for scientific papers that compare HTRF and AlphaScreen for other bromodomain inhibitors or protein-epitope binding assays. The performance characteristics observed in those studies can often be extrapolated.
  • Empirical Testing: If your project requires a definitive answer, the most reliable approach would be to run a parallel assay for this compound using both technologies in your own lab, following the respective optimized protocols.

References

PFI-4 cellular potency versus biochemical activity

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Potency of PFI-4

The following table summarizes the key experimental data for this compound, highlighting its potency and selectivity.

Attribute Experimental Data Experimental Context (Assay/Model)
Biochemical Potency (BRPF1) pKd = 8.0 (Kd ≈ 10 nM); IC₅₀ = 80 nM [1] BROMOscan binding assay [2] [1]: A high-throughput binding assay panel evaluating interactions across 35 bromodomains.
Cellular Potency pIC₅₀ = 7.1 (IC₅₀ ≈ 80 nM) [1] NanoBRET cellular target engagement assay [1]: Measures displacement of NanoLuc-tagged BRPF1 bromodomain from HaloTagged histone H3.3 in U2OS cells.
Selectivity (vs. BRPF2/BRD1) >100-fold selectivity [1] BROMOscan panel [2] [1]: Direct binding affinity (Kd) measured across a wide range of bromodomains.
Selectivity (vs. BRPF3) >100-fold selectivity [1] BROMOscan panel [2] [1].
Selectivity (vs. BRD4) >100-fold selectivity [1] BROMOscan panel [2] [1].
Functional Cellular Effect Disrupts BRPF1 binding to histone H3.3 [1] Fluorescence Recovery After Photobleaching (FRAP) [3]: Shows that this compound affects the chromatin binding dynamics of BRPF1 in U2OS cells.

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for the key assays cited.

  • BROMOscan Binding Assay: This assay is used to determine the binding affinity and selectivity of a compound. The protocol involves immobilizing bromodomains and incubating them with the test compound. Binding is detected, and dissociation constants (Kd) are calculated. The selectivity of this compound was profiled across a panel of 35 bromodomains, confirming its high specificity for BRPF1 [2] [1].
  • NanoBRET Target Engagement Assay: This cellular assay measures the compound's ability to engage its target in a live-cell environment. Cells (e.g., U2OS) are co-transfected with a NanoLuc-BRPF1 fusion construct and a HaloTag-H3.3 construct. A fluorescent tracer ligand binds to the bromodomain, producing a BRET (Bioluminescence Resonance Energy Transfer) signal. If this compound displaces the tracer, the BRET signal decreases, allowing calculation of IC₅₀ values [3] [1].
  • Fluorescence Recovery After Photobleaching (FRAP): This assay evaluates the dynamics of protein-chromatin interactions. Cells expressing GFP-tagged BRPF1 are imaged under a confocal microscope. A specific nuclear region is photobleached with a laser, and the recovery of fluorescence into that region is monitored over time. This compound treatment increases the fluorescence recovery rate, indicating it disrupts the stable binding of BRPF1 to chromatin [3].

Mechanism of Action and Biological Context

This compound functions as a highly selective chemical probe for the BRPF1 bromodomain. BRPF1 acts as a scaffold protein that helps assemble histone acetyltransferase (HAT) complexes, which include proteins like MOZ and MORF. By inhibiting the BRPF1 bromodomain, this compound disrupts its recognition of acetylated lysine marks on histones, thereby interfering with the assembly and function of these chromatin-modifying complexes [2] [1]. The following diagram illustrates this mechanism and the experimental workflow used to validate this compound.

G PFI4 This compound BRPF1 BRPF1 Bromodomain PFI4->BRPF1 Inhibits HAT_Complex MOZ/MORF HAT Complex Assembly BRPF1->HAT_Complex Scaffolds HistoneAc Histone Acetylation & Gene Expression HAT_Complex->HistoneAc Regulates Assay1 BROMOscan (Biochemical Binding) Result1 High Affinity (pKd=8.0) High Selectivity Assay1->Result1 Measures Assay2 NanoBRET (Cellular Target Engagement) Result2 Target Engagement (pIC₅₀=7.1) Assay2->Result2 Measures Assay3 FRAP Assay (Chromatin Binding Dynamics) Result3 Disrupted Chromatin Binding Assay3->Result3 Measures

Key Takeaways for Researchers

  • Excellent Tool for Target Validation: this compound's well-characterized high potency and exceptional selectivity make it a superior chemical probe for investigating the biological functions of the BRPF1 bromodomain in cellular systems, with minimal off-target effects on related proteins like BRPF2, BRPF3, or BRD4 [2] [1].
  • Consistent Performance Across Assays: The data shows a strong correlation between this compound's biochemical binding affinity (pKd 8.0) and its cellular target engagement (pIC₅₀ 7.1). This consistency across different experimental formats (biochemical and cellular) strengthens confidence in its use as a probe [1].
  • Functional Impact on Chromatin: Beyond simple binding, this compound demonstrates a functional effect by disrupting the interaction between BRPF1 and histones in a cellular environment, as confirmed by the FRAP assay. This makes it suitable for studying the role of BRPF1 in chromatin biology and gene regulation [3] [1].

References

PFI-4 comparison I-BET762 JQ1 bromodomain inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Bromodomain Inhibitors at a Glance

Inhibitor Primary Target(s) Key Reported Biological Effects & Experimental Context Potency / IC₅₀ (where available)

| JQ1 | BET family (BRD2/3/4/BRDT) [1] [2] | - Reduces c-Myc expression; suppresses tumor growth in endometrial cancer models [3].

  • Potential therapy for pancreatic cancer; decreases c-Myc, inhibits proliferation, suppresses inflammatory cytokines [4].
  • Enhances C9ORF72 gene expression; ameliorates pathological/behavioral defects in a C9ALS/FTD (neurological disease) model [5].
  • Suppresses chondrocyte differentiation; may have side effects on bone growth [6].
  • Impairs NK cell cytolytic function and inflammatory cytokine production [7]. | - Cell-free binding assay (TR-FRET): ~100 nM [8]. | | I-BET762 (GSK525762) | BET family (BRD2/3/4/BRDT) [2] | - Potential therapy for pancreatic cancer; effects similar to JQ1 [4].
  • Induces apoptosis and impairs proliferation in NPM1-mutant AML (acute myeloid leukemia) models; downregulates BCL2 and c-Myc [2].
  • Suppresses chondrocyte differentiation [6]. | Information missing | | PFI-1 | BET family [5] | - Enhances C9ORF72 gene expression; reduces toxic dipeptide repeat proteins in a C9ALS/FTD model [5].
  • Suppresses Col2a1 expression in chondrogenic cells [6]. | Information missing |

Detailed Experimental Protocols

The following are methodologies from key studies on JQ1 and I-BET762 to help guide your experimental design.

Protocol for Anti-Cancer Efficacy (In Vitro)

This protocol is typical for assessing the effect of BET inhibitors on cancer cell viability and clonogenicity [3].

  • Cell Lines: Human endometrial cancer cell lines (e.g., HEC-1A, Ishikawa).
  • Compound Treatment:
    • JQ1, I-BET151, or OTX015 are dissolved in DMSO and stored at -20°C [3].
    • Cells are treated with a range of concentrations (e.g., 0.1 to 10 µM) for 24-72 hours [4] [3].
  • Viability Assay (MTT):
    • Seed cells in 96-well plates (2,000 cells/well).
    • Treat with inhibitors for 24-72 hours.
    • Add MTT reagent and incubate for 4 hours.
    • Dissolve formazan crystals with DMSO.
    • Measure absorbance at 570 nm [3].
  • Clonogenicity Assay:
    • Seed cells in 6-well plates (800 cells/well).
    • Treat with inhibitors for 10-14 days, refreshing media and compounds periodically.
    • Fix cells with paraformaldehyde and stain with crystal violet.
    • Count colonies (>50 cells) [3].
  • Key Downstream Analysis: Western blotting to confirm reduction of c-Myc and BRD4 protein levels [3].
Protocol for Cytokine Modulation

This method is used to evaluate the impact of BET inhibitors on the immune response [4] [7].

  • Cell Systems: Pancreatic cancer cells, immune cells (e.g., NK cells, monocytes), or co-culture systems [4] [7].
  • Compound Treatment & Stimulation:
    • Pre-treat cells with JQ1 or I-BET762 (typically 0.1 - 1 µM) for 1-2 hours.
    • Stimulate cells with appropriate agents:
      • NK cells / Monocytes: Cytokines (e.g., IL-15, IL-2) or Toll-like receptor agonists (e.g., Pam3CSK) [7].
      • Cancer cells: Relevant growth factors or inflammatory inducers [4].
  • Cytokine Measurement:
    • Collect cell culture supernatant after 16-48 hours of stimulation.
    • Quantify cytokine levels (e.g., IL-6, CCL2, GM-CSF, IFN-γ, TNF-α) using ELISA, performed in triplicate according to manufacturer protocols [4] [7].
Protocol for In Vivo Efficacy

This describes a standard xenograft model to test inhibitor efficacy in a live animal model [3].

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).
  • Xenograft Establishment: Subcutaneously inject human cancer cells (e.g., EC cells, AML cell lines).
  • Compound Administration:
    • Once tumors are palpable, randomly group mice.
    • Administer JQ1 via intraperitoneal (i.p.) injection at 50 mg/kg daily [3].
    • Control group receives vehicle (e.g., DMSO-containing solution).
  • Endpoint Analysis:
    • Monitor and measure tumor volume regularly.
    • Harvest tumors for immunohistochemical analysis of BRD4 and c-Myc expression [3].

Mechanism of Action: BET Inhibition Pathway

The following diagram illustrates the shared mechanistic pathway of JQ1 and I-BET762, disrupting BRD4-mediated gene transcription.

bet_inhibition Histone Acetylated Histone BRD4 BRD4 Protein Histone->BRD4 Binds P_TEFb P-TEFb Complex BRD4->P_TEFb Recruits RNAPII RNA Polymerase II P_TEFb->RNAPII Activates Transcription Transcription Elongation RNAPII->Transcription Oncogenes Oncogene Expression (e.g., c-Myc) Transcription->Oncogenes JQ1_IBET JQ1 / I-BET762 JQ1_IBET->BRD4 Inhibits

Key Insights for Researchers

  • PFI-1 vs. PFI-4: Be aware that much published data involves PFI-1. Confirm whether this compound exhibits a similar profile or has distinct properties for your specific application [6] [5].
  • Combination Therapies: BET inhibitors often show limited efficacy as single agents. Research strongly supports exploring combinations with other anticancer drugs (e.g., chemotherapy, targeted therapy) to improve outcomes and overcome resistance [1] [2].
  • Beyond Oncology: While promising in cancer, these inhibitors have shown therapeutic potential in neurodegenerative (e.g., C9ALS/FTD) and inflammatory diseases, but may also have side effects on tissues like bone [6] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

380.18484064 g/mol

Monoisotopic Mass

380.18484064 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PFI-4

Dates

Last modified: 08-15-2023

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